Methyl 3-(3-bromophenyl)-3-oxopropanoate
Description
The exact mass of the compound Methyl 3-(3-bromophenyl)-3-oxopropanoate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Methyl 3-(3-bromophenyl)-3-oxopropanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3-(3-bromophenyl)-3-oxopropanoate including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
methyl 3-(3-bromophenyl)-3-oxopropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO3/c1-14-10(13)6-9(12)7-3-2-4-8(11)5-7/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARQSZPQWKHRYTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(=O)C1=CC(=CC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40373745 | |
| Record name | 3-(3-bromophenyl)-3-oxo-propionic acid methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40373745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
294881-10-0 | |
| Record name | 3-(3-bromophenyl)-3-oxo-propionic acid methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40373745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 294881-10-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Methyl 3-(3-bromophenyl)-3-oxopropanoate structure
An In-Depth Technical Guide to Methyl 3-(3-bromophenyl)-3-oxopropanoate: Synthesis, Characterization, and Application
Abstract
Methyl 3-(3-bromophenyl)-3-oxopropanoate is a pivotal β-keto ester that serves as a versatile and highly valuable intermediate in modern organic synthesis. Its unique bifunctional architecture, featuring a reactive β-keto ester moiety and a synthetically tractable bromophenyl group, positions it as a strategic building block for the construction of complex molecular scaffolds. This guide provides an in-depth analysis of its structure, a detailed, field-proven protocol for its synthesis via Claisen condensation, comprehensive methods for its analytical characterization, and an exploration of its reactivity. Primarily aimed at researchers, medicinal chemists, and drug development professionals, this document elucidates the causality behind experimental choices and highlights the compound's strategic importance in the development of novel therapeutics and fine chemicals.
The Strategic Importance of β-Keto Esters in Medicinal Chemistry
β-Keto esters are a cornerstone functional group in synthetic chemistry, prized for their ability to participate in a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions. The acidic α-proton, situated between two electron-withdrawing carbonyl groups, facilitates easy enolate formation, making these compounds excellent nucleophiles. This inherent reactivity is the foundation for constructing diverse heterocyclic systems, such as pyrimidines, pyrazoles, and coumarins, which are prevalent motifs in biologically active molecules.
Methyl 3-(3-bromophenyl)-3-oxopropanoate elevates this utility by incorporating a bromine atom on the aromatic ring. This "synthetic handle" is not merely a substituent; it is a strategic gateway to a vast chemical space accessible through modern cross-coupling methodologies like Suzuki and Buchwald-Hartwig reactions. This dual reactivity allows for sequential, controlled modifications at two distinct sites of the molecule, a highly desirable feature in library synthesis and lead optimization campaigns in drug discovery.[1]
Molecular Profile and Physicochemical Properties
A thorough understanding of a compound's fundamental properties is a prerequisite for its effective use in synthesis.
Chemical Structure
The structure consists of a central propanoyl chain substituted with a ketone at the β-position (C3) and a methyl ester at the C1 position. The C3 carbon is also attached to a benzene ring substituted with a bromine atom at the meta-position.
Physicochemical Data
The key identifying and physical properties are summarized below.
| Property | Value | Source(s) |
| IUPAC Name | Methyl 3-(3-bromophenyl)-3-oxopropanoate | |
| Synonym(s) | 3-(3-Bromophenyl)-3-oxo-propionic acid methyl ester | [1] |
| CAS Number | 294881-10-0 | [1] |
| Molecular Formula | C₁₀H₉BrO₃ | [2] |
| Molecular Weight | 257.08 g/mol | [2] |
| Appearance | Typically an off-white to yellow solid or oil | |
| Purity | ≥ 95% (GC) | [1] |
Synthesis and Mechanistic Insights
The most common and efficient method for synthesizing β-keto esters like Methyl 3-(3-bromophenyl)-3-oxopropanoate is the Claisen condensation.[3] This reaction forms a carbon-carbon bond between two esters, or in this case, a mixed Claisen condensation between an ester and a ketone precursor.[4]
Primary Synthetic Route: Mixed Claisen Condensation
The logic behind this choice of reaction is its reliability and high efficiency in forming the β-keto ester backbone. The reaction involves the base-mediated condensation of methyl 3-bromobenzoate with methyl acetate. A strong base, such as sodium methoxide, is required to deprotonate methyl acetate, forming a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of methyl 3-bromobenzoate.[5][6] The use of sodium methoxide is crucial; using a different alkoxide could lead to transesterification of the methyl esters, resulting in a mixture of products.
Mechanistic Workflow
The mechanism proceeds through a series of well-defined steps: enolate formation, nucleophilic attack, and elimination of the leaving group.
Detailed Experimental Protocol: Synthesis
This protocol is a representative procedure based on established methods for β-keto ester synthesis.[7][8]
Materials:
-
Methyl 3-bromobenzoate
-
Methyl acetate (dried)
-
Sodium methoxide (NaOMe)
-
Anhydrous Toluene or Tetrahydrofuran (THF)
-
Hydrochloric acid (1M HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, addition funnel, magnetic stirrer
Procedure:
-
Reaction Setup: Equip a dry 500 mL three-neck round-bottom flask with a magnetic stirrer, a reflux condenser under a nitrogen or argon atmosphere, and an addition funnel.
-
Reagent Charging: Add sodium methoxide (1.1 equivalents) to the flask. Add anhydrous toluene (200 mL) to create a slurry.
-
Enolate Formation: In the addition funnel, place a solution of dry methyl acetate (3 equivalents) in anhydrous toluene (50 mL). Add this solution dropwise to the stirred NaOMe slurry at room temperature over 30 minutes. The choice to use excess methyl acetate helps drive the equilibrium towards the desired product.
-
Addition of Electrophile: After the addition is complete, add a solution of methyl 3-bromobenzoate (1 equivalent) in anhydrous toluene (50 mL) dropwise over 30 minutes.
-
Reaction: Heat the reaction mixture to reflux (approx. 110°C for toluene) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture to 0°C in an ice bath. Cautiously quench the reaction by slowly adding 1M HCl until the pH is acidic (~pH 4-5). This step protonates the enolate product.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water (2 x 100 mL), saturated NaHCO₃ solution (1 x 100 mL), and finally with brine (1 x 100 mL). The bicarbonate wash removes any unreacted acidic starting materials or byproducts.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Purification Protocol: Column Chromatography
The crude product is typically purified by flash column chromatography to remove unreacted starting materials and byproducts.
-
Adsorbent: Silica gel (230-400 mesh).
-
Eluent System: A gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20%). The optimal solvent system should be determined by TLC analysis.
-
Procedure: Dissolve the crude oil in a minimal amount of dichloromethane. Adsorb it onto a small amount of silica gel, dry it, and load it onto the prepared column. Elute with the chosen solvent system, collecting fractions and monitoring by TLC.
-
Final Step: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified Methyl 3-(3-bromophenyl)-3-oxopropanoate.
Spectroscopic and Analytical Characterization
Confirming the structure and purity of the synthesized compound is a critical, self-validating step. The following data are predicted based on standard spectroscopic principles and data from analogous structures.
¹H NMR Spectroscopy
-
Aromatic Protons (Ar-H): Four protons in the aromatic region (typically ~7.4-8.1 ppm). Due to the meta-substitution, complex splitting patterns (multiplets) are expected. The proton between the bromo and carbonyl-substituted carbons will likely be the most downfield.
-
Methylene Protons (-CH₂-): A singlet at approximately 3.9-4.1 ppm. These protons are flanked by two carbonyl groups, resulting in a downfield shift.
-
Methyl Protons (-OCH₃): A sharp singlet at approximately 3.7-3.8 ppm.
¹³C NMR Spectroscopy
-
Carbonyl Carbons (C=O): Two distinct peaks are expected in the downfield region. The ketone carbonyl (~190-195 ppm) and the ester carbonyl (~167-170 ppm).
-
Aromatic Carbons (Ar-C): Six peaks in the range of ~120-140 ppm. The carbon attached to the bromine (C-Br) will be shifted to ~122 ppm, while the carbon attached to the carbonyl group will be at ~136 ppm.
-
Methylene Carbon (-CH₂-): A peak around 45-50 ppm.
-
Methyl Carbon (-OCH₃): A peak around 52-54 ppm.
Infrared (IR) Spectroscopy
-
C=O Stretch (Ketone): A strong, sharp absorption band around 1715-1730 cm⁻¹.
-
C=O Stretch (Ester): A strong, sharp absorption band around 1740-1755 cm⁻¹. Often, these two C=O stretches may overlap into a broad, strong peak.
-
C-O Stretch (Ester): A strong absorption in the 1200-1300 cm⁻¹ region.[9]
-
C-H Stretch (Aromatic): Peaks just above 3000 cm⁻¹.
-
C-H Stretch (Aliphatic): Peaks just below 3000 cm⁻¹.[9]
Mass Spectrometry (MS)
The most telling feature in the mass spectrum will be the isotopic pattern of the molecular ion due to the presence of bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, the mass spectrum will show two peaks of almost equal intensity for the molecular ion [M]⁺ and [M+2]⁺ at m/z 256 and 258, respectively.
Summary of Predicted Analytical Data
| Technique | Feature | Predicted Value/Observation |
| ¹H NMR | Aromatic Protons | 7.4 - 8.1 ppm (4H, m) |
| Methylene Protons | ~4.0 ppm (2H, s) | |
| Methyl Protons | ~3.7 ppm (3H, s) | |
| ¹³C NMR | Ketone Carbonyl | ~192 ppm |
| Ester Carbonyl | ~168 ppm | |
| Aromatic Carbons | 120 - 140 ppm (6 signals) | |
| IR | C=O Stretch (Ketone & Ester) | 1715 - 1755 cm⁻¹ (strong, sharp/broad) |
| C-O Stretch (Ester) | 1200 - 1300 cm⁻¹ (strong) | |
| Mass Spec | Molecular Ion | [M]⁺ and [M+2]⁺ peaks at m/z 256/258 (1:1 ratio) |
Chemical Reactivity and Applications in Drug Discovery
The synthetic power of Methyl 3-(3-bromophenyl)-3-oxopropanoate lies in the orthogonal reactivity of its two key functional regions.
The Bromine Handle: A Gateway to Cross-Coupling
The aryl bromide is an ideal substrate for a multitude of palladium-catalyzed cross-coupling reactions. This allows for the direct installation of new carbon-carbon or carbon-nitrogen bonds, which is a cornerstone of modern medicinal chemistry.[10]
-
Suzuki Coupling: Reaction with boronic acids or esters to form biaryl structures.
-
Buchwald-Hartwig Amination: Reaction with amines to form arylamines.
-
Sonogashira Coupling: Reaction with terminal alkynes to form aryl alkynes.
This capability allows chemists to start with a common core and rapidly generate a library of diverse analogs by varying the coupling partner, a strategy that accelerates the structure-activity relationship (SAR) studies essential for drug development.
The β-Keto Ester Moiety: Heterocycle Synthesis
The 1,3-dicarbonyl unit is a classic precursor for forming five- and six-membered heterocyclic rings.
-
Hantzsch Pyridine Synthesis: Condensation with an aldehyde and ammonia/ammonium acetate.
-
Knorr Pyrrole Synthesis: Condensation with an α-amino ketone.
-
Pyrazolone Formation: Condensation with hydrazine derivatives.
These reactions provide access to privileged scaffolds in pharmacology, making the title compound a valuable starting point for synthesizing new chemical entities.[1]
Strategic Application Workflow
The dual functionality can be exploited in a planned synthetic sequence to build molecular complexity efficiently.
Safety, Handling, and Storage
As with all laboratory chemicals, proper handling is paramount.
-
Hazards: While specific data for this compound is limited, analogous β-keto esters and aryl bromides may cause skin and serious eye irritation, and may cause respiratory irritation.[2][11] Handle with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handling: Use in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust or vapors and prevent contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.[2]
References
-
PubChem. 3-(3-Bromophenyl)-3-oxopropanenitrile. National Center for Biotechnology Information. [Link]
-
PubChem. Methyl 3-(3-methoxyphenyl)-3-oxopropanoate. National Center for Biotechnology Information. [Link]
-
Organic Chemistry Portal. Synthesis of β-keto carboxylic acids, esters and amides. Organic-Chemistry.org. [Link]
-
Master Organic Chemistry. Claisen Condensation and Dieckmann Condensation. MasterOrganicChemistry.com. [Link]
-
Otera, J., & Yano, T. (2002). Facile Synthesis of β-Keto Esters from Methyl Acetoacetate and Acid Chloride: The Barium Oxide/Methanol System. Organic Process Research & Development, 6(6), 887-890. [Link]
-
BYJU'S. Claisen Condensation Mechanism. Byjus.com. [Link]
-
Chemistry LibreTexts. 19.15 A Claisen Condensation Forms a β-Keto Ester. [Link]
-
Kolehmainen, E., et al. (2020). 3-(3-Bromophenyl)-7-acetoxycoumarin. Molbank, 2020(3), M1147. [Link]
-
Doc Brown's Chemistry. Infrared spectrum of methyl propanoate. Docbrown.info. [Link]
-
Wikipedia. Claisen condensation. [Link]
-
Chemistry Steps. Claisen Condensation Reaction Mechanism. Chemistrysteps.com. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 126629-81-0|Methyl 3-(4-bromophenyl)-3-oxopropanoate|BLD Pharm [bldpharm.com]
- 3. Claisen condensation - Wikipedia [en.wikipedia.org]
- 4. Claisen Condensation Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 5. byjus.com [byjus.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 9. infrared spectrum of methyl propanoate C4H8O2 CH3CH2COOCH3 prominent wavenumbers cm-1 detecting ester functional groups present finger print for identification of methyl propionate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. mdpi.com [mdpi.com]
- 11. Methyl 3-(3-methoxyphenyl)-3-oxopropanoate | C11H12O4 | CID 2759698 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Corey-Bakshi-Shibata (CBS) Reduction: A Cornerstone in Asymmetric Synthesis of Pharmaceutical Intermediates
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical synthesis, the precise control of stereochemistry is not merely an academic exercise but a critical determinant of a drug's efficacy and safety. Chiral molecules, existing as non-superimposable mirror images (enantiomers), can exhibit profoundly different pharmacological and toxicological profiles. Consequently, the ability to selectively synthesize a single enantiomer of a drug substance is a paramount objective in modern drug development. The Corey-Bakshi-Shibata (CBS) reduction has emerged as a robust and highly predictable method for the asymmetric reduction of prochiral ketones to chiral secondary alcohols, which are pivotal intermediates in the synthesis of a multitude of active pharmaceutical ingredients (APIs).[1][2]
This technical guide, intended for researchers and professionals in drug development, provides an in-depth exploration of the CBS reduction. We will delve into the mechanistic underpinnings of its remarkable enantioselectivity, furnish detailed experimental protocols, and illustrate its practical application in the synthesis of a blockbuster drug.
The Mechanistic Heart of Enantioselectivity: The Oxazaborolidine Catalyst
The cornerstone of the CBS reduction is the chiral oxazaborolidine catalyst, typically derived from a chiral amino alcohol such as (S)-prolinol.[3] This catalyst, in the presence of a borane source (e.g., borane-tetrahydrofuran complex, BH₃·THF, or catecholborane), orchestrates the enantioselective delivery of a hydride to a ketone substrate.[4][5]
The catalytic cycle, as elucidated by Corey and coworkers, provides a clear rationale for the high levels of stereocontrol.[6] The mechanism can be dissected into a series of coordinated steps:
-
Catalyst-Borane Complex Formation: The borane reagent coordinates to the Lewis basic nitrogen atom of the oxazaborolidine catalyst. This initial complexation serves a dual purpose: it activates the borane, rendering it a more potent hydride donor, and it increases the Lewis acidity of the endocyclic boron atom of the catalyst.[1]
-
Ketone Coordination: The prochiral ketone then coordinates to the now more Lewis-acidic endocyclic boron of the catalyst-borane complex. Crucially, the ketone orients itself to minimize steric hindrance, with its larger substituent pointing away from the chiral framework of the catalyst.[6]
-
Intramolecular Hydride Transfer: This steric arrangement dictates the facial selectivity of the subsequent hydride transfer. The activated hydride from the coordinated borane is delivered to the carbonyl carbon via a highly organized, six-membered ring transition state.[4] This intramolecular delivery ensures that the hydride attacks a specific face of the ketone, leading to the formation of one enantiomer of the alcohol preferentially.
-
Catalyst Regeneration: Following the hydride transfer, the resulting alkoxyborane dissociates, releasing the chiral alcohol product after workup and regenerating the oxazaborolidine catalyst for the next catalytic cycle.[4]
This elegant mechanism, which leverages both Lewis acid and Lewis base activation within a single, organized transition state, is the foundation of the CBS reduction's predictability and broad substrate scope.[7]
Practical Application: A Key Step in the Synthesis of Montelukast
To illustrate the industrial relevance and practical utility of the CBS reduction, we will examine its application in the synthesis of Montelukast, a widely prescribed leukotriene receptor antagonist for the treatment of asthma.[8] The synthesis of Montelukast involves the creation of a key chiral secondary alcohol intermediate, a task for which the CBS reduction is exceptionally well-suited.
A patented synthetic route for Montelukast utilizes an asymmetric CBS reduction to establish the critical stereocenter of the molecule.[9] The key transformation involves the reduction of a complex ketone precursor.
The Ketone Substrate:
In this pivotal step, the prochiral ketone is reduced to the corresponding (S)-alcohol with high enantiopurity.
Experimental Protocol: Asymmetric Reduction of the Montelukast Ketone Intermediate
The following is a representative, detailed protocol for the CBS reduction of the ketone precursor to the chiral alcohol intermediate in the synthesis of Montelukast. This protocol is synthesized from established principles of the CBS reduction and information gleaned from the patent literature.[5][9]
Materials and Reagents:
-
Ketone Precursor (as named above)
-
(R)-(+)-o-tolyl-CBS-oxazaborolidine
-
Catecholborane
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
Saturated aqueous solution of sodium chloride (brine)
-
Anhydrous sodium sulfate
-
Standard laboratory glassware, inert atmosphere setup (e.g., Schlenk line or glovebox)
Procedure:
-
Reaction Setup: Under an inert atmosphere (argon or nitrogen), a solution of (R)-(+)-o-tolyl-CBS-oxazaborolidine (approximately 0.1 equivalents) in anhydrous THF is prepared in a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel.
-
Addition of Reducing Agent: The solution is cooled to 0 °C, and catecholborane (approximately 1.2 equivalents) is added dropwise, maintaining the temperature below 5 °C. The mixture is stirred at this temperature for 15-30 minutes.
-
Substrate Addition: A solution of the ketone precursor (1.0 equivalent) in anhydrous THF is added dropwise to the reaction mixture at a rate that maintains the internal temperature below 0 °C.
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting ketone is consumed.
-
Quenching: Upon completion, the reaction is carefully quenched by the slow, dropwise addition of methanol at 0 °C.
-
Workup: The mixture is allowed to warm to room temperature and then poured into a saturated aqueous solution of sodium chloride (brine). The layers are separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate).
-
Purification and Characterization: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude chiral alcohol is then purified by flash column chromatography on silica gel. The enantiomeric purity of the resulting (S)-alcohol is determined by chiral HPLC. The patent literature indicates that this process can yield the desired alcohol in greater than 98% enantiomeric purity.[9]
Versatility of the CBS Reduction in Pharmaceutical Synthesis
The CBS reduction is not limited to the synthesis of Montelukast. Its reliability and broad substrate scope have made it a valuable tool for the synthesis of a wide array of chiral intermediates for various drug candidates. The reaction is particularly effective for the reduction of aryl-aliphatic, di-aliphatic, and α,β-unsaturated ketones.[1] The enantioselectivity can often be fine-tuned by modifying the substituents on the oxazaborolidine catalyst and by adjusting the reaction temperature.[10]
| Ketone Substrate | Catalyst | Reductant | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| Acetophenone | (S)-Me-CBS | BH₃·THF | >95 | 97 (R) | [1] |
| 1-Tetralone | (S)-Me-CBS | BH₃·THF | >95 | 95 (S) | [1] |
| 2,2,2-Trifluoroacetophenone | (S)-prolinol derived | BH₃·THF | 92 | 91 (S) | [10] |
| Benzalacetone | (S)-prolinol derived | p-I-PhOBH₂ | - | up to 90 (R) | [10] |
Table 1: Examples of CBS Reduction on Various Ketone Substrates.
Visualizing the Synthetic Pathway and Catalytic Cycle
To further clarify the concepts discussed, the following diagrams, generated using Graphviz, illustrate the key transformations and the catalytic cycle.
Synthesis of Montelukast Intermediate via CBS Reduction
Caption: Synthetic pathway from the ketone precursor to Montelukast, highlighting the key CBS reduction step.
The Catalytic Cycle of the CBS Reduction
Caption: Simplified catalytic cycle of the Corey-Bakshi-Shibata reduction.
Conclusion: A Self-Validating System for Chiral Synthesis
The Corey-Bakshi-Shibata reduction stands as a testament to the power of mechanistic understanding in the development of practical and reliable synthetic methods. Its success lies in a self-validating system where the predictable stereochemical outcome is a direct consequence of a well-defined, sterically controlled transition state. For the pharmaceutical scientist, the CBS reduction offers a dependable and scalable method for the introduction of critical stereocenters, thereby streamlining the synthesis of complex chiral drug molecules. The continuous refinement of the catalyst system and reaction conditions further solidifies its position as an indispensable tool in the synthetic chemist's arsenal, enabling the efficient and enantioselective production of key pharmaceutical intermediates.
References
-
Organic Chemistry Portal. (n.d.). Corey-Bakshi-Shibata Reduction. Retrieved from [Link]
-
Kawanami, Y., Murao, S., Ohga, T., & Kobayashi, N. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. Molecules, 23(9), 2335. [Link]
-
NROChemistry. (n.d.). Corey-Bakshi-Shibata Reduction: Mechanism & Examples. Retrieved from [Link]
-
Corey, E. J., Bakshi, R. K., Shibata, S., Chen, C. P., & Singh, V. K. (1987). A Stable and Easily Prepared Catalyst for the Enantioselective Reduction of Ketones. Applications to Multistep Syntheses. Journal of the American Chemical Society, 109(25), 7925–7926. [Link]
- Mathias, S., & Singleton, D. A. (2021). Experimental transition state for the Corey–Bakshi–Shibata reduction.
-
Chem-Station. (2014, June 18). Corey-Bakshi-Shibata (CBS) Reduction. Retrieved from [Link]
- Google Patents. (2012). WO2012020271A1 - Process for the preparation of montelukast sodium.
-
Kawanami, Y., Murao, S., Ohga, T., & Kobayashi, N. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. Molecules, 23(9), 2335. [Link]
-
Organic Chemistry II Key Term. (n.d.). Building blocks in pharmaceuticals Definition. Retrieved from [Link]
-
Chemical Science. (2013). Iron catalyzed enantioselective sulfa-Michael addition: a four-step synthesis of the anti-asthma agent Montelukast. Retrieved from [Link]
-
University of Sheffield. (n.d.). Chapter 45 — Asymmetric synthesis. Retrieved from [Link]
-
YouTube. (2021, September 15). CBS Reduction, Enantioselective Catalysis - Organic Chemistry, Reaction Mechanism. Retrieved from [Link]
-
PubMed. (2015). An enantioselective formal synthesis of montelukast sodium. Retrieved from [Link]
-
ResearchGate. (2014). (PDF) Asymmetric Syntheses of Chiral Allylic Alcohols. Retrieved from [Link]
-
PubMed. (2009). Stereoselective Introduction of Two Chiral Centers by a Single Diketoreductase: An Efficient Biocatalytic Route for the Synthesis of Statin Side Chains. Retrieved from [Link]
- Google Patents. (2009). EP 2287154 A1 - Efficient synthesis for the preparation of montelukast.
Sources
- 1. york.ac.uk [york.ac.uk]
- 2. youtube.com [youtube.com]
- 3. CBS Catalysts [sigmaaldrich.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]
- 7. Corey-Bakshi-Shibata (CBS) Reduction | Chem-Station Int. Ed. [en.chem-station.com]
- 8. Iron catalyzed enantioselective sulfa-Michael addition: a four-step synthesis of the anti-asthma agent Montelukast - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 9. WO2012020271A1 - Process for the preparation of montelukast sodium - Google Patents [patents.google.com]
- 10. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Synthesis of Biologically Active Molecules
Abstract
The synthesis of biologically active molecules is a cornerstone of modern medicinal chemistry and drug discovery.[1][2][3] It is the art and science of constructing complex molecular architectures with the precision required to elicit specific biological responses. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core principles and advanced strategies in this dynamic field. We will explore the causal relationships behind experimental choices, from the strategic importance of stereochemistry to the selection of catalytic systems that offer efficiency, selectivity, and sustainability. This document is designed not merely as a compilation of methods but as a self-validating system of protocols and insights, grounded in authoritative scientific literature, to empower the reader in the rational design and execution of synthetic routes to novel therapeutic agents.
The Central Role of Synthesis in Drug Discovery
The journey from a biological hypothesis to a marketable therapeutic is paved with synthetic chemistry. While nature provides a vast repository of bioactive compounds, their isolation can be inefficient, and their structures are not always optimized for therapeutic use.[2][4] Organic synthesis provides the essential tools to not only replicate these natural products but also to generate novel molecules with enhanced potency, selectivity, and pharmacokinetic properties.[1][3][] The ability to systematically modify a molecular scaffold is fundamental to establishing Structure-Activity Relationships (SAR), a critical process in optimizing lead compounds.[3]
Modern drug discovery is increasingly reliant on the innovative power of synthetic chemistry to create diverse libraries of small molecules for high-throughput screening and to tackle challenging biological targets.[6][7] The field is continuously evolving, driven by the need for more efficient and environmentally benign synthetic methodologies.[8][9]
Core Principles: Chirality and Stereoselective Synthesis
A vast number of biologically active molecules are chiral, meaning they exist as non-superimposable mirror images called enantiomers.[10] These enantiomers can exhibit profoundly different biological activities. One enantiomer (the eutomer) may be responsible for the desired therapeutic effect, while the other (the distomer) could be inactive or even toxic.[10][11] Consequently, the ability to selectively synthesize a single enantiomer is of paramount importance in drug development. This is the realm of asymmetric synthesis .[10][11][12]
Asymmetric synthesis aims to convert an achiral starting material into a chiral product with a high degree of stereochemical purity.[10][12] The primary strategies to achieve this include:
-
Chiral Pool Synthesis: Utilizing readily available, enantiomerically pure natural products (e.g., amino acids, sugars) as starting materials.
-
Chiral Auxiliaries: Temporarily attaching a chiral molecule to an achiral substrate to direct a stereoselective transformation. The auxiliary is subsequently removed.
-
Asymmetric Catalysis: Employing a chiral catalyst in substoichiometric amounts to generate a large quantity of an enantiomerically enriched product. This is often the most efficient and atom-economical approach.
The choice of strategy depends on the target molecule's structure, the availability of starting materials, and the desired scale of the synthesis.
Pillars of Modern Synthesis: Catalytic Methodologies
Catalysis is a transformative force in organic synthesis, enabling reactions to proceed with greater speed, selectivity, and under milder conditions.[1] The development of novel catalytic systems is a major driver of innovation in the synthesis of biologically active molecules.
Organocatalysis
Organocatalysis utilizes small organic molecules to accelerate chemical reactions. This field has witnessed explosive growth in recent decades, offering a powerful alternative to metal-based catalysts. Organocatalysts are generally less sensitive to air and moisture, more environmentally benign, and can mediate a wide range of asymmetric transformations.[13]
Mechanism of Action: Organocatalysts typically activate substrates through the formation of transient covalent intermediates (e.g., enamines, iminium ions) or through non-covalent interactions (e.g., hydrogen bonding).
Key Advantages:
-
Metal-free: Avoids potential contamination of the final product with toxic heavy metals.
-
Stability: Many organocatalysts are stable to air and moisture, simplifying handling.
-
Accessibility: A wide variety of chiral organocatalysts are commercially available or readily synthesized.
Biocatalysis
Biocatalysis leverages the synthetic power of enzymes, nature's own catalysts.[14][15] Enzymes offer unparalleled selectivity (chemo-, regio-, and stereoselectivity) under mild reaction conditions (aqueous media, ambient temperature, and neutral pH).[16][17] The use of enzymes in the pharmaceutical industry has expanded significantly, providing green and sustainable routes to active pharmaceutical ingredients (APIs).[14][16][18][19]
Common Enzyme Classes in Synthesis:
-
Hydrolases (e.g., lipases, proteases): Widely used for the kinetic resolution of racemic mixtures of esters, amides, and alcohols.[20]
-
Oxidoreductases (e.g., ketoreductases, oxidases): Catalyze stereoselective oxidation and reduction reactions.
-
Transaminases: Enable the asymmetric synthesis of chiral amines.
-
Lyases: Catalyze the formation or cleavage of C-C, C-O, and C-N bonds.
The advent of protein engineering and directed evolution has further expanded the scope of biocatalysis, allowing for the development of enzymes tailored for specific substrates and reaction conditions.[19]
Organometallic and Transition Metal Catalysis
Organometallic chemistry, which studies compounds containing metal-carbon bonds, provides some of the most powerful and versatile tools for constructing complex molecular architectures.[21][22] Transition metal catalysts, particularly those based on palladium, rhodium, ruthenium, and copper, are instrumental in forming carbon-carbon and carbon-heteroatom bonds that are central to the structure of many drugs.[1][23][24]
Key Transformations:
-
Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig): Form C-C and C-N bonds with high efficiency and functional group tolerance.
-
Asymmetric Hydrogenation: A highly effective method for the enantioselective reduction of double bonds.
-
Metathesis: A powerful reaction for the formation of new carbon-carbon double bonds.
-
C-H Activation/Functionalization: Enables the direct conversion of ubiquitous C-H bonds into more complex functionality, offering more atom-economical synthetic routes.[1]
The choice of metal, ligand, and reaction conditions is crucial for achieving the desired reactivity and selectivity.
Advanced Synthetic Strategies
Beyond the fundamental catalytic methodologies, several advanced strategies are employed to enhance the efficiency and elegance of synthetic routes.
Total Synthesis of Complex Natural Products
The total synthesis of complex, biologically active natural products is often considered the pinnacle of organic synthesis.[1][25] These endeavors not only provide access to valuable therapeutic agents but also drive the development of new synthetic methods and strategies.[25][26][27][28] The structural complexity of these molecules, often featuring numerous stereocenters and intricate ring systems, presents significant challenges that demand innovative solutions.[25][[“]]
Challenges in Total Synthesis:
-
Structural Complexity: Multiple stereogenic centers, fused and bridged ring systems.[[“]]
-
Stereocontrol: Precise control over the three-dimensional arrangement of atoms.[25][[“]]
-
Efficiency and Scalability: Developing concise and practical routes for producing sufficient quantities of the target molecule.[25][[“]]
Multicomponent Reactions (MCRs)
Multicomponent reactions are convergent chemical reactions where three or more starting materials react in a single step to form a product that incorporates substantial portions of all the reactants.[30] This approach offers significant advantages in terms of:
-
Atom Economy: Minimizes the formation of byproducts.[30]
-
Step Economy: Reduces the number of synthetic steps, saving time and resources.[30]
-
Structural Diversity: Allows for the rapid generation of libraries of complex molecules from simple building blocks.[30]
MCRs are a powerful tool in drug discovery for the efficient synthesis of compound libraries for screening.[30]
Flow Chemistry
Flow chemistry, or continuous flow synthesis, involves performing chemical reactions in a continuously flowing stream rather than in a batch-wise fashion.[31] This technology offers several advantages, particularly for the synthesis of APIs:
-
Enhanced Safety: Allows for the use of hazardous reagents and reaction conditions with greater control.
-
Improved Reproducibility and Scalability: Precise control over reaction parameters leads to more consistent results and easier scale-up.
-
Increased Efficiency: Can lead to higher yields and shorter reaction times.
Case Study: The Synthesis of Paclitaxel (Taxol®)
Paclitaxel is a highly effective anticancer agent whose complex structure has made it a benchmark target for total synthesis.[32] Its highly oxygenated core, containing 11 stereocenters and a unique bridged ring system, poses a formidable synthetic challenge.[32]
The initial isolation of paclitaxel from the bark of the Pacific yew tree was unsustainable.[33] While total synthesis was achieved by several research groups, these routes were often too long and low-yielding for commercial production.[32][33] A more commercially viable approach has been semi-synthesis from precursors like 10-deacetylbaccatin III, which can be extracted from the needles of the yew tree.[32][33] More recently, plant cell fermentation has emerged as a sustainable method for producing paclitaxel and its precursors.[33]
The numerous synthetic approaches to paclitaxel highlight the evolution of synthetic chemistry, showcasing the application of a wide range of methodologies, from classical organic reactions to modern catalytic transformations.[32][34]
Experimental Protocols and Data Presentation
Protocol: Asymmetric Transfer Hydrogenation of a Prochiral Ketone
This protocol describes a general procedure for the enantioselective reduction of a ketone to a chiral alcohol using a chiral catalyst.
Materials:
-
Prochiral ketone (1.0 mmol)
-
Isopropanol (solvent and hydride source)
-
Chiral catalyst (e.g., (1R,2R)-(-)-N-p-Tosyl-1,2-diphenylethylenediamine ruthenium(II) complex) (0.01 mmol, 1 mol%)
-
Base (e.g., potassium hydroxide) (0.1 mmol, 10 mol%)
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a dry reaction vessel under an inert atmosphere, add the chiral catalyst, base, and isopropanol.
-
Stir the mixture at room temperature for 15 minutes to pre-activate the catalyst.
-
Add the prochiral ketone to the reaction mixture.
-
Heat the reaction to the desired temperature (e.g., 80 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Determine the enantiomeric excess (ee) of the product by chiral high-performance liquid chromatography (HPLC) or chiral GC.
Data Presentation: Comparison of Catalytic Systems for Asymmetric Reduction
| Catalyst System | Ligand | Temperature (°C) | Time (h) | Conversion (%) | Enantiomeric Excess (%) |
| RuCl2(p-cymene) | (R,R)-TsDPEN | 80 | 12 | >99 | 98 |
| Rh(cod)2BF4 | (R)-BINAP | 25 | 24 | 95 | 92 |
| Biocatalyst (KRED) | NADP+ | 30 | 18 | >99 | >99 |
Visualizations
Diagram: General Workflow for Asymmetric Catalysis
Caption: Workflow for a typical asymmetric catalytic reaction.
Diagram: Key Strategies in Biologically Active Molecule Synthesis
Caption: Interplay of major synthetic strategies.
Future Perspectives
The synthesis of biologically active molecules will continue to be a field of intense research and innovation. Several key areas are poised for significant advancement:
-
Automation and Artificial Intelligence: The integration of robotics and machine learning will accelerate the discovery and optimization of synthetic routes.
-
Sustainable Chemistry: The development of greener solvents, catalysts from earth-abundant metals, and processes that minimize waste will become increasingly important.[9][35]
-
Late-Stage Functionalization: Methods that allow for the modification of complex molecules in the final stages of a synthesis will streamline the generation of analogs for SAR studies.
-
Chemoenzymatic Synthesis: The combination of chemical and biological catalysts will harness the advantages of both approaches to create highly efficient and selective synthetic pathways.
By embracing these future directions, synthetic chemists will be better equipped to address the ever-growing demand for new and improved medicines.
References
- Organic Synthesis and Catalysis Enable Facile Access to Bioactive Compounds and Drugs. ACS Central Science.
- Biocatalysis for the Synthesis of Active Pharmaceutical Ingredients in Deep Eutectic Solvents: St
- Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020)
- Synthesis of Biologically Active Molecules through Multicomponent Reactions. PMC.
- Explained: How is synthetic chemistry driving drug discovery today? Revvity Signals.
- Biocatalysis in the Pharmaceutical Industry: The Need for Speed. PubMed Central.
- Organometallic Chemistry Tools for Building Biologically-Relevant Nanoscale Systems. PMC.
- How Pharmaceutical Enzymes Are Transforming the APIs Industry. Pharma's Almanac.
- Stereoselective Synthesis of Five Biologically Active, Naturally Occurring Medium and Large Ring Lactones.
- Research Advances in Clinical Applications, Anticancer Mechanism, Total Chemical Synthesis, Semi-Synthesis and Biosynthesis of Paclitaxel. NIH.
- Emerging Technologies for Biocatalysis in the Pharmaceutical Industry.
- New Studies on the Synthesis of Biologically Active Products. MDPI.
- New Synthetic Methodology for Drug-like Molecules. MDPI.
- Application of Organic Synthesis in New Drug Discovery. BOC Sciences.
- Organometallic Chemistry for Organic Synthesis. Oxford Academic.
- What Are The Challenges Of Synthesizing Complex Natural Products? Consensus Academic Search Engine.
- Asymmetric Synthesis. Genesis Drug Discovery & Development.
- Asymmetric Synthesis in Industry:
- A Review on Green Synthesis of Biologically Active Compounds. Journal of Chemical Reviews.
- Strategies for the Total Synthesis of Natural Products: Innovations, Challenges, and Perspectives. ijarsct.
- Shortening Synthetic Routes to Small Molecule Active Pharmaceutical Ingredients Employing Bioc
- The Baran Synthesis of Paclitaxel (Taxol®). Organic Chemistry Portal.
- Applied Organometallic Chemistry: From Foundational to Translational.
- Total (Bio)
- Synthesis of Active Pharmaceutical Ingredient. oasdom.com.
- Synthetic Medicinal Chemistry: Advancing Drug Discovery and Development. Journal of Medicinal and Organic Chemistry.
- Synthesis of biologically active compounds derived
- Synthesis of biologically active natural products, aspergillides A and B, entirely from biomass derived pl
- Biocatalysis explained: from pharmaceutical to bulk chemical production. Reaction Chemistry & Engineering.
- Case Study: Using Green Chemistry to Produce Taxol. Phyton Biotech.
- Organometallic Compounds in Organic Synthesis: Mechanisms, Catalysis, and Industrial Applications.
- Methodologies of Synthetic Chemistry and their Impact on Modern Science. Longdom Publishing.
- Total Synthesis of Complex Natural Products: More Than a Race for Molecular Summits. Accounts of Chemical Research.
- Advances in organocatalyzed synthesis of organic compounds. RSC Publishing.
- Natural Product Synthesis: Complexity, Strategy, and Innovation.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. openaccessjournals.com [openaccessjournals.com]
- 4. researchgate.net [researchgate.net]
- 6. Explained: How is synthetic chemistry driving drug discovery today? | Drug Discovery News [drugdiscoverynews.com]
- 7. longdom.org [longdom.org]
- 8. mdpi.com [mdpi.com]
- 9. benthamdirect.com [benthamdirect.com]
- 10. Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Asymmetric Synthesis | Genesis Drug Discovery & Development [gd3services.com]
- 12. Asymmetric Synthesis in Industry: From Lab to Market – Chiralpedia [chiralpedia.com]
- 13. Advances in organocatalyzed synthesis of organic compounds - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03046J [pubs.rsc.org]
- 14. Biocatalysis in the Pharmaceutical Industry: The Need for Speed - PMC [pmc.ncbi.nlm.nih.gov]
- 15. How Pharmaceutical Enzymes Are Transforming the APIs Industry-Amano Enzyme Inc. [amano-enzyme.com]
- 16. Biocatalysis for the Synthesis of Active Pharmaceutical Ingredients in Deep Eutectic Solvents: State-of-the-Art and Prospects [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Biocatalysis explained: from pharmaceutical to bulk chemical production - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/C9RE00301K [pubs.rsc.org]
- 21. Organometallic Chemistry Tools for Building Biologically-Relevant Nanoscale Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. academic.oup.com [academic.oup.com]
- 24. pubs.acs.org [pubs.acs.org]
- 25. ijarsct.co.in [ijarsct.co.in]
- 26. Total (Bio)Synthesis: Strategies of Nature and of Chemists - PMC [pmc.ncbi.nlm.nih.gov]
- 27. pubs.acs.org [pubs.acs.org]
- 28. researchgate.net [researchgate.net]
- 29. consensus.app [consensus.app]
- 30. Synthesis of Biologically Active Molecules through Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 31. arborpharmchem.com [arborpharmchem.com]
- 32. Research Advances in Clinical Applications, Anticancer Mechanism, Total Chemical Synthesis, Semi-Synthesis and Biosynthesis of Paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 33. phytonbiotech.com [phytonbiotech.com]
- 34. The Baran Synthesis of Paclitaxel (Taxol®) [organic-chemistry.org]
- 35. Synthesis of biologically active natural products, aspergillides A and B, entirely from biomass derived platform chemicals - Green Chemistry (RSC Publishing) [pubs.rsc.org]
A Senior Application Scientist's Guide to the Development of Targeted Therapies
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract: The advent of targeted therapy represents a paradigm shift in oncology, moving away from the indiscriminate cytotoxicity of traditional chemotherapy towards a precision medicine approach. This guide provides a comprehensive technical overview of the multifaceted journey involved in developing targeted therapies. We will navigate the critical path from the initial identification and rigorous validation of molecular targets to the complexities of preclinical evaluation and innovative clinical trial design. Furthermore, this document delves into the indispensable role of biomarker discovery and the co-development of companion diagnostics, which are fundamental to patient stratification. Finally, we address the formidable challenge of therapeutic resistance, outlining the underlying mechanisms and exploring strategic countermeasures. This guide is designed to equip researchers, scientists, and drug development professionals with the field-proven insights and detailed methodologies required to successfully advance the next generation of targeted cancer treatments.
Part 1: The Foundational Principles of Targeted Therapy
A Paradigm Shift from Cytotoxic Chemotherapy
For decades, the mainstay of cancer treatment was cytotoxic chemotherapy, which functions by killing all rapidly dividing cells, a characteristic of both cancer cells and healthy cells in tissues like bone marrow and the gastrointestinal tract. This lack of specificity is the primary cause of the severe side effects associated with these treatments. Targeted therapy fundamentally alters this approach. It is a form of molecular medicine that interferes with specific molecules, known as molecular targets, that are involved in the growth, progression, and spread of cancer.[1][2] By focusing on molecular abnormalities that are unique to or more prevalent in cancer cells, targeted therapies are designed to be more effective and less harmful to normal cells.[1] This precision is achieved by profiling a patient's tumor to identify the specific genetic mutations, proteins, or signaling pathways that drive their particular cancer, enabling a personalized treatment strategy.[3][4]
The Molecular Targets
The success of targeted therapy hinges on the identification of an appropriate molecular target. These targets are typically proteins that carry a mutation or other genetic alteration specific to cancer cells.[1] An ideal target is a "driver" of the cancer's growth and survival; inhibiting its function should, therefore, lead to cell death or the cessation of proliferation. Common classes of molecular targets include:
-
Kinase Enzymes: Many cancers are driven by constitutively active kinases, which are enzymes that transfer phosphate groups to other proteins, often in a signaling cascade that promotes cell growth. A prime example is the BCR-Abl fusion protein in chronic myelogenous leukemia (CML), which is potently inhibited by imatinib (Gleevec).[1]
-
Cell Surface Receptors: Receptors like EGFR (Epidermal Growth Factor Receptor) and HER2 (Human Epidermal Growth Factor Receptor 2) can be overexpressed or mutated in cancers such as non-small cell lung cancer and breast cancer, respectively, leading to uncontrolled cell division.
-
Signal Transduction Proteins: Downstream signaling molecules within key pathways, such as BRAF and MEK in the MAPK/ERK pathway, are common targets, particularly in melanoma.[2]
-
Angiogenesis Factors: Tumors require a blood supply to grow. Targeted therapies known as angiogenesis inhibitors block the activity of proteins like VEGF (Vascular Endothelial Growth Factor) to prevent the formation of new blood vessels that feed the tumor.[3][5]
Therapeutic Modalities
Once a target is validated, a therapeutic agent must be designed to modulate its function. The two predominant modalities in targeted therapy are small-molecule drugs and monoclonal antibodies.[6]
-
Small-Molecule Drugs: These are low molecular weight compounds that are small enough to pass through the cell membrane and act on intracellular targets.[6] Most kinase inhibitors (e.g., imatinib, gefitinib, vemurafenib) fall into this category. They are typically administered orally and work by fitting into the ATP-binding pocket of the target enzyme, preventing it from functioning.[3]
-
Monoclonal Antibodies (mAbs): These are laboratory-produced proteins designed to recognize and bind to specific targets, usually on the surface of cancer cells.[6] Their mechanisms of action are diverse. Some, like trastuzumab (Herceptin), block the receptor's function directly. Others mark cancer cells for destruction by the patient's immune system or are used to deliver toxins directly to the cancer cell (antibody-drug conjugates).[5][6]
Part 2: The Blueprint: Target Identification and Validation
The journey to a successful targeted therapy begins with the unequivocal identification and validation of a molecular target. This phase is arguably the most critical, as a poorly chosen target will lead to failure downstream, regardless of the quality of the drug candidate.
Target Identification Strategies
Identifying a protein or pathway that is essential for tumor growth but dispensable for normal tissue is the central goal. Modern drug discovery leverages several powerful technologies for this purpose.
-
Genomic and Functional Genomic Approaches:
-
Next-Generation Sequencing (NGS): Comprehensive sequencing of tumor DNA and RNA allows for the identification of mutations, amplifications, and translocations that may be driving the cancer.[4][7] This is how targets like ALK rearrangements and BRAF V600E mutations were first identified as oncogenic drivers.[2]
-
CRISPR-Based Functional Screening: Clustered Regularly Interspaced Short Palindromic Repeats (CRISPR)/Cas9 technology enables systematic gene knockout, inhibition, or activation across the genome.[8] By observing which gene perturbations lead to the death of cancer cells but not normal cells, researchers can identify "cancer dependencies"—genes that are critical for the tumor's survival.[8][9]
-
-
Bioinformatics and Systems Biology: Computational analysis of large datasets (e.g., The Cancer Genome Atlas) can reveal dysregulated pathways and identify key nodes that may serve as potential targets. This in silico approach helps prioritize targets for experimental validation.
Target Validation: Establishing the Link to Disease
Target validation is the process of demonstrating with a high degree of certainty that engaging a specific molecular target will result in a desired therapeutic outcome.[10] This involves answering a key question: is the target causally linked to the disease phenotype?
This protocol outlines a self-validating system to confirm if the genetic deletion of a target protein inhibits cancer cell proliferation.
Objective: To determine if the loss of Target Protein X reduces the viability of a cancer cell line known to express it.
Methodology:
-
gRNA Design & Cloning: Design at least two distinct, high-specificity guide RNAs (gRNAs) targeting the gene of interest. Include a non-targeting control gRNA. Clone these into a lentiviral vector that also expresses Cas9 nuclease.
-
Lentivirus Production: Transfect HEK293T cells with the gRNA/Cas9 vector and packaging plasmids to produce replication-incompetent lentivirus.
-
Cell Transduction: Transduce the cancer cell line of interest with the lentiviral particles for each gRNA and the non-targeting control. Use a low multiplicity of infection (MOI) to ensure single viral integration per cell.
-
Selection: Select for successfully transduced cells using an appropriate antibiotic resistance marker (e.g., puromycin) included in the vector.
-
Target Knockout Confirmation (Self-Validation Step 1): After selection, expand the cell populations. Lyse a portion of the cells and perform a Western blot analysis using a validated antibody against Target Protein X. A significant reduction or complete absence of the protein band in the target gRNA-transduced cells compared to the non-targeting control confirms successful knockout.
-
Proliferation Assay (Self-Validation Step 2): Seed the validated knockout cells and control cells at equal densities in 96-well plates.
-
Data Acquisition: Measure cell proliferation at multiple time points (e.g., 0, 24, 48, 72, 96 hours) using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay.
-
Analysis: Plot the proliferation curves for each condition. A statistically significant reduction in proliferation in both target-knockout cell lines relative to the non-targeting control provides strong evidence that Target Protein X is required for cell growth.[11]
Visualization: The Target Validation Workflow
The following diagram illustrates the logical flow from identifying a potential target to its full validation.
Caption: Workflow for identifying and validating a novel therapeutic target.
Part 3: Preclinical Development: From Bench to Viable Candidate
Once a target is validated, the focus shifts to finding and refining a drug that can effectively modulate it. This preclinical phase uses a variety of models to assess the efficacy, safety, and pharmacokinetic properties of a drug candidate before it can be considered for human trials.[12]
The Role of Preclinical Models
No single model can perfectly recapitulate a human tumor; therefore, a combination of models is used to build a comprehensive profile of a drug candidate.[12] The goal is to use models that accurately replicate the biology of the patient's disease to predict clinical response.[12]
-
In Vitro Models: These cell-based models are advantageous for their low cost and high-throughput capabilities, making them ideal for initial screening and mechanistic studies.[12]
-
2D Cell Lines: Traditional monolayer cultures are used for primary screening of compound libraries.
-
3D Organoids/Spheroids: These cultures better mimic the three-dimensional structure and cell-cell interactions of a tumor, providing a more physiologically relevant system.[9]
-
-
In Vivo Models: Animal models are essential for evaluating a drug's efficacy and toxicity in a whole-organism context.
-
Cell Line-Derived Xenografts (CDX): Cancer cell lines are implanted into immunocompromised mice. These models are useful for initial efficacy testing but lack the heterogeneity of human tumors.
-
Patient-Derived Xenografts (PDX): Tumor fragments from a patient are directly implanted into immunocompromised mice. PDX models better preserve the original tumor's architecture and genetic diversity, making them more predictive of clinical outcomes.
-
Genetically Engineered Mouse Models (GEMMs): These models have specific genetic alterations that cause them to develop spontaneous tumors, which is valuable for studying tumor initiation and progression in an immunocompetent setting.
-
Data Presentation: Comparing Preclinical Models
The choice of preclinical model involves trade-offs between biological relevance, cost, and throughput.
| Model Type | Key Characteristics | Advantages | Disadvantages |
| 2D Cell Lines | Immortalized cancer cells grown in a monolayer. | High-throughput, low cost, genetically homogenous. | Poor representation of tumor microenvironment and heterogeneity. |
| 3D Organoids | Self-organizing 3D cultures from stem cells or patient tissue. | Better mimic of tissue architecture and cell-cell interactions. | More complex and costly to maintain, lower throughput. |
| PDX Models | Patient tumor tissue implanted in immunocompromised mice. | High clinical relevance, preserves tumor heterogeneity. | Expensive, time-consuming, lacks an intact immune system. |
| GEMMs | Mice engineered to develop spontaneous tumors. | Intact immune system, models tumor initiation/progression. | Tumors may not fully represent human disease, long latency. |
Visualization: Preclinical Evaluation Workflow
This diagram shows the typical funneling approach used in preclinical drug evaluation.
Caption: Funnel approach for preclinical evaluation of a targeted therapy candidate.
Part 4: The Crucial Role of Biomarkers and Companion Diagnostics
The core principle of targeted therapy is to treat the right patient with the right drug. This is impossible without biomarkers. Biomarkers are measurable characteristics, such as a gene mutation or protein expression level, that can predict a patient's response to a specific treatment.[5]
Predictive Biomarkers: Selecting the Right Patients
A predictive biomarker identifies individuals who are more likely to respond to a particular therapy. For example, the presence of an EGFR mutation in non-small cell lung cancer is a strong predictor of response to EGFR inhibitors like osimertinib. Biomarker testing is now a standard of care for many cancers to guide treatment decisions.[4][13] The process involves:
-
Discovery: Identifying potential biomarkers through genomic analysis of tumors from patients who did or did not respond to a drug.[14]
-
Validation: Rigorously testing the biomarker's ability to predict treatment outcomes in well-controlled clinical trials.[14]
The Co-development of Companion Diagnostics (CDx)
When a targeted therapy's efficacy is critically dependent on the presence of a specific biomarker, a companion diagnostic (CDx) test is required. A CDx is an in vitro diagnostic device that provides information essential for the safe and effective use of a corresponding drug.[15] The drug and the diagnostic test are developed and approved in parallel.[16][17] This co-development process is a major strategic consideration, requiring close collaboration between pharmaceutical and diagnostic companies from the early stages of drug development.[16] The U.S. Food and Drug Administration (FDA) often requires an approved CDx for the approval of a new targeted therapy.
Visualization: The Drug-Diagnostic Co-development Pathway
This diagram illustrates the synchronized development process for a therapeutic and its companion diagnostic.
Caption: Synchronized co-development pathway for a targeted drug and its CDx.
Protocol 2: Immunohistochemistry (IHC) for Biomarker Expression Analysis
This protocol provides a standardized method for assessing the expression level of a protein biomarker in tumor tissue.
Objective: To determine the presence and localization of a target protein (e.g., HER2) in formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections.
Methodology:
-
Tissue Preparation: Cut 4-5 µm sections from the FFPE tumor block and mount them on positively charged slides.
-
Deparaffinization and Rehydration: Immerse slides in xylene to remove paraffin, followed by a graded series of ethanol washes (100%, 95%, 70%) to rehydrate the tissue.
-
Antigen Retrieval: Perform heat-induced epitope retrieval (HIER) by incubating slides in a retrieval buffer (e.g., citrate buffer, pH 6.0) at 95-100°C for 20-30 minutes. This step is critical for unmasking the antigen epitopes.
-
Blocking: Incubate the tissue with a protein block (e.g., hydrogen peroxide followed by normal goat serum) to prevent non-specific antibody binding and quench endogenous peroxidase activity.
-
Primary Antibody Incubation: Incubate the slides with a validated primary antibody specific to the biomarker of interest at a predetermined optimal concentration for 1-2 hours at room temperature or overnight at 4°C. (Self-validation: Include a positive control tissue known to express the protein and a negative control with an isotype-matched antibody).
-
Secondary Antibody & Detection: Apply a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody. Follow with the addition of a chromogen substrate, such as diaminobenzidine (DAB), which produces a brown precipitate at the site of the antigen.
-
Counterstaining & Mounting: Lightly counterstain the tissue with hematoxylin to visualize cell nuclei. Dehydrate the slides through a graded ethanol series and xylene, and then coverslip with a permanent mounting medium.
-
Pathological Review: A qualified pathologist examines the slides under a microscope to score the intensity and percentage of stained tumor cells, determining the biomarker status (e.g., positive or negative).
Part 5: Clinical Translation: Navigating Human Trials
The unique nature of targeted therapies, which are often effective only in specific, biomarker-defined populations, has necessitated a move away from traditional clinical trial designs.
Innovative Clinical Trial Designs
Modern trial designs aim to increase efficiency and improve the likelihood of success by testing drugs in the populations most likely to benefit.[18]
-
Basket Trials: These trials enroll patients with different types of cancer that all share a common molecular alteration. A single targeted drug is then tested across these different tumor types.[18][19] This design is particularly useful for studying drugs that target rare mutations found across various cancers.
-
Umbrella Trials: In this design, patients with a single type of cancer are screened for a variety of molecular alterations. They are then assigned to different treatment arms, or "sub-studies," based on the specific biomarker their tumor possesses.[18][20]
-
Platform Trials: Also known as master protocols, these are highly adaptive trials that can evaluate multiple drugs and multiple biomarkers in a perpetual manner. New drugs can be added to the trial as they become available, and ineffective ones can be dropped.[20] This design offers maximum flexibility and can significantly accelerate drug development.
Data Presentation: Comparison of Modern Trial Designs
| Trial Design | Core Concept | Key Advantage | Key Disadvantage |
| Basket | One Drug, One Biomarker, Many Cancers | Efficiently tests a drug's efficacy across multiple diseases simultaneously. | Tumor histology can still significantly impact drug response, leading to varied results. |
| Umbrella | One Cancer, Many Biomarkers, Many Drugs | Allows for the evaluation of multiple targeted therapies within a single disease infrastructure. | Requires complex logistics and screening of a large number of patients to fill all sub-studies. |
| Platform | Many Drugs, Many Biomarkers, Many Cancers (Adaptive) | Highly efficient and flexible; can adapt over time, reducing start-up costs for new therapies. | Extremely complex to design and manage; requires significant upfront investment and collaboration. |
Regulatory Landscape: Pathways to Approval
Regulatory agencies like the FDA have adapted to the era of targeted therapy. They offer several programs to expedite the review and approval of drugs that address unmet medical needs.[21]
-
Accelerated Approval: This pathway allows for earlier approval of drugs that treat serious conditions and fill an unmet medical need based on a surrogate endpoint (e.g., tumor shrinkage) that is reasonably likely to predict clinical benefit. Confirmatory trials are then required to verify the anticipated clinical benefit.[22]
-
Breakthrough Therapy Designation: This is designed to expedite the development and review of drugs that are intended to treat a serious condition and preliminary clinical evidence indicates that the drug may demonstrate substantial improvement over available therapy.
Part 6: The Inevitable Challenge: Therapeutic Resistance
Despite the initial success of many targeted therapies, a significant challenge is the development of drug resistance, where a patient's cancer eventually stops responding to the treatment.[23] Understanding the mechanisms of resistance is crucial for developing next-generation therapies and rational treatment combinations.
Mechanisms of Acquired Resistance
Cancer cells are highly adaptable and can evolve to survive the pressure of a targeted drug through several mechanisms:[24][25]
-
On-Target Resistance: The most common mechanism involves the acquisition of a new mutation in the target protein itself, which prevents the drug from binding effectively. A classic example is the T790M "gatekeeper" mutation in the EGFR gene, which confers resistance to first-generation EGFR inhibitors.[26]
-
Bypass Track Activation: Cancer cells can activate alternative signaling pathways to circumvent the blocked pathway. For instance, a tumor initially dependent on EGFR signaling might acquire a MET gene amplification, allowing it to use the MET pathway to drive its growth and survive EGFR inhibition.[24][27]
-
Histologic Transformation: In some cases, the tumor may change its cellular identity. For example, an EGFR-mutant lung adenocarcinoma might transform into small-cell lung cancer, a different histology that is not dependent on EGFR signaling and is inherently resistant to EGFR inhibitors.[26]
Visualization: Mechanisms of Resistance to a Kinase Inhibitor
This diagram illustrates how resistance can develop against a drug targeting the BRAF V600E mutation in melanoma.
Caption: On-target inhibition and bypass track activation as a mechanism of resistance.
Strategies to Overcome or Delay Resistance
Research is heavily focused on strategies to combat therapeutic resistance.
-
Next-Generation Inhibitors: This involves designing new drugs that can inhibit the mutated, resistant forms of the target protein. For example, osimertinib was specifically developed to be effective against EGFR-mutant lung cancers that have acquired the T790M resistance mutation.
-
Combination Therapies: A powerful strategy is to combine targeted therapies. This could involve inhibiting the primary target and a known bypass pathway simultaneously.[28] For example, combining a BRAF inhibitor with a MEK inhibitor is now standard of care in BRAF-mutant melanoma, as it delays the onset of resistance and improves outcomes.[28][29]
-
Immunotherapy Combinations: Combining targeted therapies with immune checkpoint inhibitors is another promising approach. Targeted agents can cause tumor cell death, releasing tumor antigens that can then be recognized by the immune system, which is unleashed by the checkpoint inhibitor.[30][31]
Part 7: Conclusion and Future Directions
The development of targeted therapies has revolutionized cancer treatment, offering personalized and more effective options for many patients. The journey from target discovery to an approved drug is a complex, interdisciplinary endeavor that relies on a deep understanding of cancer biology, robust preclinical models, innovative clinical trial designs, and the critical integration of biomarkers.
The future of targeted therapy will likely be shaped by several key trends:
-
Artificial Intelligence and Machine Learning: AI is poised to accelerate drug development by identifying novel targets from complex multi-omic datasets and predicting drug response more accurately.[32]
-
Novel Therapeutic Modalities: New approaches like proteolysis-targeting chimeras (PROTACs) are emerging, which don't just inhibit a target protein but cause its complete degradation, offering a potential way to overcome resistance.[31]
-
Liquid Biopsies: The increasing use of circulating tumor DNA (ctDNA) analysis will allow for non-invasive, real-time monitoring of tumor evolution and the early detection of resistance mutations, enabling more dynamic and adaptive treatment strategies.[28][32]
By continuing to build on the foundational principles outlined in this guide and embracing new technologies, the scientific community can continue to develop more effective and durable targeted therapies, bringing the promise of precision medicine to an even greater number of patients.
References
- Wikipedia. (n.d.). Targeted therapy.
- National Center for Biotechnology Information. (n.d.). Molecularly targeted drugs for the treatment of cancer: oral complications and pathophysiology - PMC.
- Aurora Health Care. (n.d.). Targeted therapy for cancer.
- National Center for Biotechnology Information. (n.d.). Introduction - Biomarker Tests for Molecularly Targeted Therapies - NCBI Bookshelf.
- National Cancer Institute. (2022, May 31). Targeted Therapy for Cancer.
- Within3. (2022, October 5). What is targeted therapy? How health tech improves the process.
- Getwellgo. (2025, July 9). Molecularly Targeted Cancer Therapy: What You Should Know.
- MD Anderson Cancer Center. (2024, June 7). How does targeted therapy treat cancer?.
- American Cancer Society. (2025, June 2). How Does Targeted Therapy Work?.
- Audubon Bioscience. (n.d.). Biomarker Discovery and Validation for Targeted Cancer Therapies.
- National Center for Biotechnology Information. (2021, November 2). Utilizing preclinical models to develop targeted therapies for rare central nervous system cancers - PMC.
- ResearchGate. (n.d.). Mechanisms of resistance to targeted therapies. a. Example of a... | Download Scientific Diagram.
- National Cancer Institute. (2023, March 17). Strategy May Prevent Tumor Resistance to Targeted Cancer Therapies.
- Sygnature Discovery. (n.d.). Target Validation.
- National Center for Biotechnology Information. (n.d.). Emerging Therapeutic Strategies to Overcome Drug Resistance in Cancer Cells - PMC.
- PubMed. (n.d.). Basket clinical trial design for targeted therapies for cancer: a French National Authority for Health statement for health technology assessment.
- MDPI. (n.d.). Bridging Discovery and Treatment: Cancer Biomarker.
- Precision for Medicine. (2024, February 12). Companion Diagnostics: Strategies for Biomarker Development and Early Phase Clinical Studies.
- U.S. Food and Drug Administration. (2025, September 24). Cellular & Gene Therapy Guidances.
- National Center for Biotechnology Information. (n.d.). Mechanisms of resistance to targeted therapy and immunotherapy in non-small cell lung cancer: promising strategies to overcoming challenges.
- U.S. Food and Drug Administration. (n.d.). Companion Diagnostics.
- Canadian Cancer Society. (n.d.). Targeted therapy.
- Revvity. (2026, January 12). Navigating Phase 1: Target Identification and Validation in Drug Discovery.
- Formulary Watch. (2025, November 10). Evolving Trial Designs Advance Precision Medicine Through Basket, Umbrella, and Platform Models.
- National Center for Biotechnology Information. (n.d.). A Pipeline for Drug Target Identification and Validation - PMC - PubMed Central.
- American Association for Cancer Research. (n.d.). Mechanisms of Adaptive Resistance to Targeted Therapy in RET-Aberrant Cancers.
- OncLive. (2025, December 31). Key FDA Oncology Approvals in 2025: Precision Therapies and New Targets.
- Biomapas. (n.d.). Clinical Trial Design For Early Phase Oncology Studies.
- ASCO Publications. (2020, May 26). Strategic Combinations to Prevent and Overcome Resistance to Targeted Therapies in Oncology.
- Discovery Life Sciences. (n.d.). Companion Diagnostic Development: An Overview.
- National Center for Biotechnology Information. (n.d.). Principles of resistance to targeted cancer therapy: lessons from basic and translational cancer biology - PMC - PubMed Central.
- AJMC. (2026, January 21). FDA Draft Guidance Proposes CR, MRD to Accelerate MM Drug Approval.
- National Center for Biotechnology Information. (n.d.). Overcoming Cancer Resistance: Strategies and Modalities for Effective Treatment - PMC.
- U.S. Food and Drug Administration. (n.d.). Oncology (Cancer)/Hematologic Malignancies Approval Notifications.
- Takara Bio. (n.d.). Biomarker and drug discovery.
- Nuvisan. (n.d.). Expert target identification & validation services for drug discovery.
- Servier. (2024, June 14). Understanding companion diagnostic tests.
- MDPI. (n.d.). The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies.
- MD Anderson Cancer Center. (2026, January 22). Study identifies a powerful strategy to overcome drug resistance in breast cancer.
Sources
- 1. Targeted therapy - Wikipedia [en.wikipedia.org]
- 2. getwellgo.com [getwellgo.com]
- 3. aurorahealthcare.org [aurorahealthcare.org]
- 4. How does targeted therapy treat cancer? | MD Anderson Cancer Center [mdanderson.org]
- 5. How Does Targeted Therapy Work? | American Cancer Society [cancer.org]
- 6. Targeted Therapy for Cancer - NCI [cancer.gov]
- 7. Biomarker and drug discovery [takarabio.com]
- 8. blog.crownbio.com [blog.crownbio.com]
- 9. nuvisan.com [nuvisan.com]
- 10. sygnaturediscovery.com [sygnaturediscovery.com]
- 11. A Pipeline for Drug Target Identification and Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Utilizing preclinical models to develop targeted therapies for rare central nervous system cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Introduction - Biomarker Tests for Molecularly Targeted Therapies - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. audubonbio.com [audubonbio.com]
- 15. Companion Diagnostics | FDA [fda.gov]
- 16. dls.com [dls.com]
- 17. Understanding companion diagnostic tests [servier.com]
- 18. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]
- 19. Basket clinical trial design for targeted therapies for cancer: a French National Authority for Health statement for health technology assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Clinical Trial Design For Early Phase Oncology Studies - Biomapas [biomapas.com]
- 21. Oncology (Cancer)/Hematologic Malignancies Approval Notifications | FDA [fda.gov]
- 22. ajmc.com [ajmc.com]
- 23. Preventing Resistance to Cancer Targeted Therapies - NCI [cancer.gov]
- 24. researchgate.net [researchgate.net]
- 25. Mechanisms of resistance to targeted therapy and immunotherapy in non-small cell lung cancer: promising strategies to overcoming challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Principles of resistance to targeted cancer therapy: lessons from basic and translational cancer biology - PMC [pmc.ncbi.nlm.nih.gov]
- 27. aacrjournals.org [aacrjournals.org]
- 28. ascopubs.org [ascopubs.org]
- 29. news-medical.net [news-medical.net]
- 30. Emerging Therapeutic Strategies to Overcome Drug Resistance in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Overcoming Cancer Resistance: Strategies and Modalities for Effective Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 32. mdpi.com [mdpi.com]
Methodological & Application
Application Notes & Protocols: Suzuki-Miyaura Coupling of Methyl 3-(3-bromophenyl)-3-oxopropanoate for the Synthesis of Biaryl Ketone Scaffolds
Prepared by: A Senior Application Scientist
Introduction: The Strategic Importance of Biaryl Ketones
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic organic chemistry, celebrated for its remarkable reliability and functional group tolerance in the formation of carbon-carbon bonds.[1][2] First reported by Akira Suzuki and Norio Miyaura in 1979, this palladium-catalyzed reaction has become indispensable in the synthesis of complex molecules, particularly in the fields of pharmaceuticals, agrochemicals, and materials science.[2] This guide focuses on a specific, yet highly valuable, application: the synthesis of biaryl ketones through the coupling of Methyl 3-(3-bromophenyl)-3-oxopropanoate. These structural motifs are prevalent in a wide array of biologically active compounds and functional materials, making a robust and reproducible protocol for their synthesis a critical asset for researchers in drug development and materials science.
The presence of a β-ketoester functionality in the starting material, Methyl 3-(3-bromophenyl)-3-oxopropanoate, introduces specific challenges that necessitate careful optimization of the reaction conditions. The ester group is susceptible to hydrolysis under strongly basic conditions, and the acidic α-proton can lead to undesired side reactions. This application note provides a comprehensive, field-tested protocol designed to navigate these challenges, ensuring high yields and purity of the desired biaryl ketone product. We will delve into the mechanistic underpinnings of the reaction, provide a detailed step-by-step experimental procedure, and offer insights into troubleshooting common issues.
The Catalytic Cycle: A Mechanistic Overview
A thorough understanding of the Suzuki-Miyaura coupling mechanism is paramount for rational troubleshooting and optimization. The reaction proceeds through a catalytic cycle involving a palladium catalyst, which shuttles between the Pd(0) and Pd(II) oxidation states.[1][3] The three key steps are oxidative addition, transmetalation, and reductive elimination.[3][4]
-
Oxidative Addition: The catalytic cycle begins with the oxidative addition of the aryl bromide to a coordinatively unsaturated Pd(0) complex. This step forms a square planar Pd(II) intermediate. The reactivity of the aryl halide is a critical factor, with the general trend being I > Br > Cl.[3][5] For aryl bromides, this step is typically efficient with a wide range of palladium catalysts.
-
Transmetalation: This is the step where the organic group from the organoboron reagent is transferred to the palladium center. For this to occur, the boronic acid must be activated by a base.[6] The base reacts with the boronic acid to form a more nucleophilic boronate species, which then facilitates the transfer of the aryl group to the palladium, displacing the halide.[5][6] The choice of base is crucial, especially when base-sensitive functional groups are present.[6]
-
Reductive Elimination: The final step involves the reductive elimination of the two organic groups from the Pd(II) complex, forming the new C-C bond in the biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][3][4]
Protocol Design: Addressing the Challenges of a β-Ketoester Substrate
The primary challenge in the Suzuki coupling of Methyl 3-(3-bromophenyl)-3-oxopropanoate is the presence of the base-sensitive methyl ester. Strong bases like sodium or potassium hydroxide can readily saponify the ester, leading to the corresponding carboxylate and reducing the yield of the desired product. Furthermore, the α-protons of the β-ketoester are acidic and can be deprotonated by a strong base, potentially leading to undesired side reactions.
To circumvent these issues, our protocol employs a carefully selected set of reagents:
-
Catalyst System: A combination of Pd(OAc)₂ and a bulky, electron-rich phosphine ligand such as SPhos (dicyclohexyl(2',6'-dimethoxy-[1,1'-biphenyl]-2-yl)phosphine) is highly effective for coupling aryl bromides.[7] These ligands promote the oxidative addition and reductive elimination steps, leading to high turnover numbers.[7][8]
-
Base: Potassium phosphate (K₃PO₄) is an excellent choice for this transformation.[7][9] It is a moderately strong base that is effective in activating the boronic acid for transmetalation but is generally not strong enough to cause significant hydrolysis of the methyl ester under the reaction conditions.[10]
-
Solvent System: A mixture of toluene and water is a common and effective solvent system for Suzuki couplings.[1][9] Toluene solubilizes the organic reactants and the catalyst, while the aqueous phase dissolves the inorganic base. This biphasic system facilitates the interaction of all components at the interface.
Detailed Experimental Protocol
This protocol describes the Suzuki-Miyaura coupling of Methyl 3-(3-bromophenyl)-3-oxopropanoate with phenylboronic acid as a representative example.
Reagents and Materials
| Reagent | CAS Number | Molecular Weight | Stoichiometry | Amount (for 1 mmol scale) |
| Methyl 3-(3-bromophenyl)-3-oxopropanoate | 22125-45-7 | 271.09 g/mol | 1.0 eq | 271 mg |
| Phenylboronic Acid | 98-80-6 | 121.93 g/mol | 1.2 eq | 146 mg |
| Palladium(II) Acetate (Pd(OAc)₂) | 3375-31-3 | 224.50 g/mol | 0.02 eq | 4.5 mg |
| SPhos | 657408-07-6 | 410.51 g/mol | 0.04 eq | 16.4 mg |
| Potassium Phosphate (K₃PO₄), anhydrous | 7778-53-2 | 212.27 g/mol | 3.0 eq | 637 mg |
| Toluene, anhydrous | 108-88-3 | - | - | 5 mL |
| Deionized Water | 7732-18-5 | - | - | 1 mL |
Note: Ensure all reagents are of high purity. Anhydrous solvents are recommended to minimize side reactions.
Reaction Setup and Procedure
-
Preparation: To a clean, dry 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Methyl 3-(3-bromophenyl)-3-oxopropanoate (271 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), potassium phosphate (637 mg, 3.0 mmol), palladium(II) acetate (4.5 mg, 0.02 mmol), and SPhos (16.4 mg, 0.04 mmol).
-
Solvent Addition: Add anhydrous toluene (5 mL) and deionized water (1 mL) to the flask.
-
Degassing: Seal the flask with a septum and purge the reaction mixture with a gentle stream of nitrogen or argon for 15-20 minutes. This is a critical step to remove dissolved oxygen, which can oxidize the Pd(0) catalyst and lead to catalyst deactivation and homocoupling of the boronic acid.[1]
-
Reaction: Place the flask in a preheated oil bath at 90 °C. Stir the mixture vigorously to ensure efficient mixing of the biphasic system.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS. A typical mobile phase for TLC is a mixture of ethyl acetate and hexanes. The reaction is generally complete within 2-4 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Add deionized water (10 mL) and transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Drying and Concentration: Combine the organic extracts and wash with brine (20 mL). Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure Methyl 3-oxo-3-phenylpropanoate.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst due to oxygen exposure. Impure reagents or solvents. | Ensure thorough degassing. Use high-purity, anhydrous reagents and solvents. Consider a different palladium precatalyst or ligand. |
| Ester Hydrolysis | Base is too strong or reaction time is too long. | Use a milder base like potassium fluoride (KF).[6][10] Reduce the reaction temperature or time. |
| Homocoupling of Boronic Acid | Presence of oxygen. Pd(II) species in the reaction mixture. | Rigorous degassing is essential.[1] Ensure the use of a Pd(0) source or a precatalyst that is efficiently reduced in situ. |
| Protodeborylation | Presence of water and prolonged reaction times, especially with heteroaryl boronic acids. | Use anhydrous conditions where possible. Use a slight excess of the boronic acid. Minimize reaction time. |
Conclusion
The Suzuki-Miyaura coupling of Methyl 3-(3-bromophenyl)-3-oxopropanoate offers a powerful and direct route to valuable biaryl ketone building blocks. By understanding the reaction mechanism and making informed choices regarding the catalyst, base, and solvent system, the challenges posed by the base-sensitive β-ketoester functionality can be effectively overcome. The protocol detailed herein provides a reliable and reproducible method for researchers in drug discovery and materials science to access these important molecular scaffolds. Careful attention to experimental detail, particularly the exclusion of oxygen, is critical for achieving high yields and purity.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
Myers, A. The Suzuki Reaction. Chem 115, Harvard University. [Link]
-
Wikipedia. Suzuki reaction. [Link]
-
Akhlaghinia, B. Green and Efficient Procedure for Suzuki–Miyaura and Mizoroki–Heck Coupling Reactions Using Palladium Catalyst. SciSpace. [Link]
-
Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. [Link]
-
Master Organic Chemistry. The Heck, Suzuki, and Olefin Metathesis Reactions. [Link]
-
Chem Help ASAP. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
-
Littke, A. F., & Fu, G. C. (2002). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. [Link]
-
Rickhaus, M. (2014). How can I solve my problem with Suzuki coupling? ResearchGate. [Link]
-
Bickelhaupt, F. M., & de Lera, A. R. (2007). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]
-
ResearchGate. What can i use as a solvent and base in a suzuki reaction with a sensitive amide in the core?[Link]
-
Navarro, O., & Nolan, S. P. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Chemical Society Reviews. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Journal of the American Chemical Society. [Link]
-
Doucet, H., & Santelli, M. (2012). Palladium‐catalyzed Suzuki–Miyaura coupling with aryl and heteroaryl bromides using. Applied Organometallic Chemistry. [Link]
-
You, L., et al. (2020). Progress on Suzuki–Miyaura Cross-Coupling Reactions Promoted by Palladium–Lanthanide Coordination Polymers as Catalytic Systems. Molecules. [Link]
-
Chem Help ASAP. Suzuki cross-coupling reaction. YouTube. [Link]
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. youtube.com [youtube.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes & Protocols: Modern Synthetic Methodologies in Agrochemical Synthesis
Introduction: The Evolving Landscape of Agrochemical Synthesis
The global imperative to secure food for a growing population necessitates continuous innovation in crop protection.[1] For decades, the synthesis of agrochemicals—herbicides, fungicides, and insecticides—relied on classical organic chemistry. However, this traditional approach often involves multi-step, energy-intensive processes with significant waste generation.[2] The agrochemical industry today faces a trifecta of challenges: increasing pest and weed resistance, a more stringent regulatory environment, and rising manufacturing costs.[3][4] Furthermore, there is a strong push towards "green" and sustainable chemistry to minimize the environmental footprint of agricultural practices.[2][5]
These pressures have catalyzed a shift from traditional batch manufacturing to more sophisticated, efficient, and sustainable synthetic strategies. Modern methodologies such as transition-metal catalysis, C–H activation, and continuous flow chemistry are no longer just academic curiosities; they are becoming indispensable tools in the discovery and production of the next generation of crop protection agents.[6][7][8] These technologies enable the construction of more complex and potent molecules, often in fewer steps and with greater precision, addressing the need for novel modes of action to combat resistance.[9][10] This guide provides an in-depth exploration of these cutting-edge applications, complete with field-proven insights and detailed protocols for researchers and development professionals.
Transition-Metal Catalyzed Cross-Coupling: Precision in Moiety Installation
Expertise & Experience: Transition-metal catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, which are fundamental to the structure of many active agrochemical ingredients.[8] Palladium-catalyzed reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination, have become particularly vital in agrochemical R&D and manufacturing.[11] The causality behind their widespread adoption lies in their high yields, exceptional chemoselectivity, and broad substrate compatibility, allowing for the modular assembly of complex molecules from readily available building blocks.[6] This modularity is invaluable during the lead optimization phase, where rapid synthesis of analogues is critical.
Trustworthiness: The protocols derived from these reactions are highly reliable and scalable. The key to a self-validating system is the careful selection and control of the catalyst system (metal precursor and ligand), base, and solvent. The robustness of these reactions has enabled the commercial-scale synthesis of numerous high-value agrochemicals, including fungicides like boscalid and fluxapyroxad, and herbicides like pinoxaden and florpyrauxifen-benzyl.[6]
Application Example: Suzuki-Miyaura Coupling in Herbicide Synthesis
The synthesis of the arylpicolinate herbicide florpyrauxifen-benzyl provides an excellent case study. This reaction constructs the critical biaryl bond that is central to the molecule's biological activity.
Protocol 1: Synthesis of Florpyrauxifen-Benzyl Intermediate via Suzuki-Miyaura Cross-Coupling
Objective: To couple 4,5,6-trichloropyridine-3-carboxylate methyl ester with 4-chloro-2-fluoro-3-methoxyphenylboronic acid.
Materials:
-
4,5,6-trichloropyridine-3-carboxylate methyl ester (1.0 equiv)
-
4-chloro-2-fluoro-3-methoxyphenylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)
-
PolyBIDIME ligand (0.04 equiv)
-
Diisopropylethylamine (DIPEA) (3.0 equiv)
-
Acetonitrile (Solvent)
-
Nitrogen gas supply
-
Standard laboratory glassware and magnetic stirrer/hotplate
Step-by-Step Methodology:
-
Inert Atmosphere: Set up a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere. A rigorously inert atmosphere is crucial to prevent the oxidation and deactivation of the palladium(0) active catalyst.
-
Reagent Addition: To the flask, add 4,5,6-trichloropyridine-3-carboxylate methyl ester, 4-chloro-2-fluoro-3-methoxyphenylboronic acid, palladium(II) acetate, and the PolyBIDIME ligand.
-
Solvent and Base: Add degassed acetonitrile as the solvent, followed by the addition of diisopropylethylamine (DIPEA) as the base. The base is essential for the transmetalation step of the catalytic cycle.
-
Reaction Execution: Heat the reaction mixture to 80°C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Workup: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. The organic layer is then dried over anhydrous sodium sulfate.
-
Purification: Filter the mixture and concentrate the solvent under reduced pressure. The crude product is purified by column chromatography on silica gel to yield the desired biaryl product with high purity.[6]
Data & Efficiency Comparison
| Parameter | Traditional Biaryl Synthesis (e.g., Friedel-Crafts) | Suzuki-Miyaura Coupling[6] |
| Typical Yield | 40-60% | >90% |
| Selectivity | Low; often produces regioisomers | High; specific to coupling partners |
| Substrate Scope | Limited by electronics of arenes | Broad; tolerant of many functional groups |
| Waste Profile | High (Lewis acid waste) | Low (Catalytic method) |
| Safety Concerns | Use of strong, corrosive acids | Palladium catalyst requires careful handling |
Workflow & Mechanism
Continuous Flow Chemistry: Enhancing Safety and Scalability
Expertise & Experience: Flow chemistry, or continuous flow processing, performs chemical reactions in a continuously flowing stream rather than a traditional batch reactor.[12][13] Its adoption in the agrochemical industry is driven by the need for safer, more efficient, and scalable manufacturing processes.[3][14] The causality for its benefits stems from superior heat and mass transfer due to the high surface-area-to-volume ratio in microreactors.[15] This allows for precise control over reaction parameters like temperature, pressure, and residence time, leading to higher yields, improved purity, and better process consistency.[16]
Trustworthiness: Flow chemistry provides a self-validating system for hazardous reactions. By minimizing the reaction volume at any given time, the risks associated with highly exothermic or explosive reactions are significantly reduced.[16] This technology enables the use of reaction conditions (e.g., high temperatures and pressures) that would be unsafe or unfeasible in large batch reactors, thereby expanding the accessible chemical space for novel agrochemical discovery.[3] The seamless scalability from lab to industrial production is another key advantage.[12][16]
Application Example: Nitration in a Flow Reactor
Nitration is a common reaction in agrochemical synthesis but is notoriously hazardous in batch due to its highly exothermic nature and the potential for thermal runaway.
Protocol 2: Continuous Flow Nitration of an Aromatic Substrate
Objective: To safely and efficiently perform the nitration of a generic aromatic substrate (Ar-H).
Materials & Equipment:
-
Aromatic Substrate (Ar-H) solution in a suitable solvent (e.g., Dichloromethane)
-
Nitrating agent: Fuming nitric acid (HNO₃) and sulfuric acid (H₂SO₄) mixture
-
Syringe pumps or HPLC pumps (x2)
-
T-mixer for combining reactant streams
-
Microreactor or coiled tube reactor (e.g., PFA tubing)
-
Back-pressure regulator
-
Temperature-controlled bath (circulating chiller/heater)
-
Quenching solution (e.g., aqueous sodium bicarbonate)
Step-by-Step Methodology:
-
System Setup: Assemble the flow chemistry setup as shown in the diagram below. Ensure all connections are secure.
-
Reagent Preparation: Prepare two separate solutions: (A) the aromatic substrate in the chosen solvent and (B) the nitrating mixture.
-
Priming: Prime the pumps and lines with the respective solutions to remove any air bubbles and ensure a steady flow.
-
Parameter Setting: Set the desired flow rates for both pumps to achieve the target stoichiometry and residence time. Set the temperature controller for the reactor bath to the optimized reaction temperature. The precise temperature control is critical for selectivity and safety.
-
Reaction Initiation: Start the pumps simultaneously. The two streams converge at the T-mixer and enter the heated reactor coil where the reaction takes place.
-
Steady State: Allow the system to reach a steady state, which is typically achieved after 3-5 reactor volumes have passed through the system.
-
Quenching & Collection: The product stream exiting the reactor is continuously quenched by mixing with a stream of a basic aqueous solution to neutralize the strong acids. The product is then collected.
-
Shutdown: Once the desired amount of product is collected, switch the pumps to flow pure solvent to clean the reactor system.
Data & Safety Comparison
| Parameter | Batch Nitration | Flow Nitration |
| Safety Profile | High risk of thermal runaway; large volume of hazardous reagents. | Inherently safer; small reaction volume; superior heat dissipation.[15] |
| Process Control | Difficult to control temperature uniformly. | Precise control over temperature and residence time.[16] |
| Yield & Purity | Often lower due to side reactions (e.g., di-nitration). | Higher yield and purity due to precise control. |
| Scalability | Difficult and dangerous to scale up. | Easily scalable by running the system for longer or using parallel reactors.[12] |
| Workup | Batch quenching can be hazardous. | Continuous, controlled quenching. |
Experimental Workflow Diagram
C-H Functionalization: The Atom-Economical Frontier
Expertise & Experience: Carbon-hydrogen (C–H) functionalization is a revolutionary strategy in organic synthesis that aims to directly convert ubiquitous C–H bonds into new C-C, C-N, or C-O bonds, bypassing the need for pre-functionalized substrates.[17] This approach offers a paradigm shift in retrosynthetic analysis, enabling more direct and efficient routes to complex molecules.[18] The causality for its power lies in its atom economy; it avoids the multiple steps often required for installing and manipulating functional groups, thus shortening synthetic sequences and reducing waste.[2] In agrochemical research, this allows for the late-stage functionalization of complex scaffolds, rapidly generating diverse libraries of analogues for biological screening.[19]
Trustworthiness: While still an evolving field, reliable protocols for C–H functionalization are emerging, particularly those using transition metals like palladium, rhodium, and copper.[20] A self-validating system in C–H activation hinges on understanding and controlling regioselectivity. This is often achieved through the use of directing groups, which position the metal catalyst near a specific C–H bond. The predictability of these directing group strategies is key to their trustworthiness in a synthetic campaign.
Application Example: Directed C-H Arylation
Directed C-H arylation can be used to install aryl groups on heterocyclic cores, a common structural motif in modern fungicides and herbicides.
Protocol 3: Palladium-Catalyzed C-H Arylation of a Heterocycle
Objective: To directly arylate a generic N-containing heterocycle (e.g., pyridine derivative) using a directing group strategy.
Materials:
-
N-Directing Group substituted Heterocycle (1.0 equiv)
-
Aryl Halide (Ar-X) or Arylboronic Acid (Ar-B(OH)₂) (1.5 - 2.0 equiv)
-
Palladium Catalyst (e.g., Pd(OAc)₂, 5 mol%)
-
Oxidant (if needed, e.g., Ag₂CO₃) or Base (e.g., K₂CO₃)
-
Solvent (e.g., Toluene, 1,4-Dioxane)
-
Inert atmosphere (Nitrogen or Argon)
-
Sealed reaction vessel (e.g., microwave vial or pressure tube)
Step-by-Step Methodology:
-
Vessel Preparation: Add the N-directing group substituted heterocycle, the palladium catalyst, and the appropriate base or oxidant to a dry reaction vessel equipped with a magnetic stir bar.
-
Inerting: Seal the vessel and purge with an inert gas (e.g., Nitrogen) for several minutes. This is critical to prevent catalyst degradation.
-
Reagent Addition: Add the aryl coupling partner and the degassed solvent via syringe.
-
Reaction: Place the sealed vessel in a preheated oil bath or microwave reactor and heat to the specified temperature (typically 100-140°C) for the designated time (12-24 hours). The high temperature is often required to facilitate the C-H activation step.
-
Monitoring: Monitor the reaction by taking small aliquots and analyzing via TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the reaction mixture with an organic solvent like ethyl acetate and filter through a pad of celite to remove the catalyst and inorganic salts.
-
Purification: Concentrate the filtrate and purify the residue by flash column chromatography to isolate the arylated product. The directing group can often be removed in a subsequent step if desired.
Logical Relationship Diagram
Conclusion
The methodologies outlined in this guide—transition-metal catalysis, continuous flow chemistry, and C-H functionalization—represent a significant leap forward in the synthesis of agrochemicals. They provide the tools to create more effective and complex molecules while adhering to the principles of green chemistry. For researchers and drug development professionals, mastering these techniques is not just an academic exercise but a necessity for driving innovation in an industry critical to global food security. By understanding the causality behind these methods and implementing robust, self-validating protocols, we can accelerate the development of the next generation of sustainable crop protection solutions.
References
- Role of modern chemistry in sustainable arable crop protection - PMC - NIH. (n.d.).
- (PDF) Chapter 10 Applications of Transition Metal-catalyzed Cross-coupling Reactions in the Synthesis of Herbicides - ResearchGate. (n.d.).
- (PDF) Recent innovations in crop protection research - ResearchGate. (n.d.).
- Recent Advances in C–H Functionalization | The Journal of Organic Chemistry. (2016, January 15).
- Using Flow Chemistry in Agrochemical Applic
- Sustainable Agriculture: Green Chemistry | Green City Times. (n.d.). Green City Times.
- (PDF) Synthesis of New Agrochemicals - ResearchGate. (n.d.).
- (PDF) Changing trends in discovery of new fungicides: a perspective - ResearchGate. (n.d.).
- A Comment on Continuous Flow Technologies within the Agrochemical Industry | Organic Process Research & Development - ACS Publications. (2021, March 8).
- How PureSynth Uses Flow Chemistry for Efficient Scale-Up. (n.d.). PureSynth.
- Palladium-catalyzed cross-couplings in the synthesis of agrochemicals - ResearchGate. (n.d.).
- On the application of 3d metals for C–H activation toward bioactive compounds: The key step for the synthesis of silver bullets - NIH. (n.d.).
- Palladium-Catalyzed Cross-Coupling Reactions: A Powerful Tool for the Synthesis of Agrochemicals | Request PDF - ResearchGate. (n.d.).
- C–H Activation‐Based Strategy for Natural Product Synthesis - ResearchGate. (n.d.).
- Agrochemical Discovery - Building the Next Generation of Insect Control Agents. (2017, October 24).
- Recent Applications of C–H Functionalization in Complex Natural Product Synthesis - RSC Publishing. (2018, October 27). Royal Society of Chemistry.
- Advancing Agricultural Herbicides through Chemistry - YouTube. (2022, May 24). YouTube.
- A Comment on Continuous Flow Technologies within the Agrochemical Industry - University of Cambridge. (n.d.). University of Cambridge.
- Chemical processes with flow chemistry techniques - AMF - Advanced Microfluidics. (n.d.). Advanced Microfluidics.
- Development of novel pesticides in the 21st century - PMC - NIH. (n.d.).
- Understanding flow chemistry for the production of active pharmaceutical ingredients - NIH. (2022, February 10).
- (PDF) Flow Chemistry in Organic Synthesis: Advantages and Industrial Applications. (n.d.).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Role of modern chemistry in sustainable arable crop protection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. thalesnano.com [thalesnano.com]
- 4. youtube.com [youtube.com]
- 5. greencitytimes.com [greencitytimes.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. pure-synth.com [pure-synth.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Understanding flow chemistry for the production of active pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Chemical processes with flow chemistry techniques - AMF [amf.ch]
- 17. researchgate.net [researchgate.net]
- 18. pubs.rsc.org [pubs.rsc.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. On the application of 3d metals for C–H activation toward bioactive compounds: The key step for the synthesis of silver bullets - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of Methyl 3-(3-bromophenyl)-3-oxopropanoate
Welcome to the technical support center for Methyl 3-(3-bromophenyl)-3-oxopropanoate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve purity issues encountered during and after the synthesis of this key intermediate. Here, we move beyond simple protocols to explain the "why" behind each step, empowering you to make informed decisions in your experimental work.
Introduction: Understanding the Chemistry of Your Compound
Methyl 3-(3-bromophenyl)-3-oxopropanoate is a versatile β-keto ester widely used in organic synthesis.[1] Its purification can be challenging due to the potential for side reactions during its synthesis, which is typically a Claisen condensation, and its susceptibility to degradation. Understanding the likely impurities is the first step toward achieving high purity.
Common Impurity Sources:
-
Synthesis-Related Impurities:
-
Unreacted starting materials: Methyl 3-bromobenzoate and methyl acetate.
-
Self-condensation product of methyl acetate: Methyl acetoacetate.
-
-
Degradation-Related Impurities:
-
Hydrolysis Product: 3-(3-bromophenyl)-3-oxopropanoic acid, formed by the reaction of the ester with water.
-
Decarboxylation Product: 1-(3-bromophenyl)ethan-1-one, which arises from the hydrolysis product upon gentle heating.
-
This guide will provide a systematic approach to identifying and removing these common impurities.
Troubleshooting Guide: A-Question-and-Answer Approach
This section addresses specific issues you may encounter during the purification of Methyl 3-(3-bromophenyl)-3-oxopropanoate.
My crude product is a yellow oil. Is this normal?
While the pure product is a colorless liquid, a yellow tint in the crude material is common. This coloration can be due to minor, highly conjugated byproducts from the Claisen condensation or slight degradation. The purification methods outlined in this guide, particularly column chromatography, are effective at removing these colored impurities.
TLC analysis of my crude product shows multiple spots. How do I identify them?
Thin-layer chromatography (TLC) is your primary tool for assessing purity and tracking your purification. Here’s how to approach the identification of common spots:
-
Visualization: Methyl 3-(3-bromophenyl)-3-oxopropanoate and its likely impurities are aromatic and contain carbonyl groups, making them visible under UV light (254 nm). Staining with a potassium permanganate (KMnO₄) solution can also be effective, as the β-keto ester and some impurities can be oxidized.
-
Co-spotting: The most reliable method for spot identification is to run a TLC plate with your crude product alongside commercially available standards of the potential impurities (Methyl 3-bromobenzoate, methyl acetate, and 1-(3-bromophenyl)ethan-1-one), if available.
-
Relative Polarity (Rf values): In a typical ethyl acetate/hexane solvent system, the polarity of the compounds generally follows this trend:
| Compound | Structure | Approximate Rf Value (20% EtOAc in Hexane) |
| 1-(3-bromophenyl)ethan-1-one | Higher Rf (less polar) | |
| Methyl 3-bromobenzoate | Intermediate-High Rf | |
| Methyl 3-(3-bromophenyl)-3-oxopropanoate | Intermediate Rf | |
| 3-(3-bromophenyl)-3-oxopropanoic acid | Lower Rf (more polar) |
Note: These Rf values are estimates and can vary based on the exact TLC plate, chamber saturation, and solvent mixture.
Logical Workflow for Impurity Identification and Removal
The following diagram illustrates a decision-making process for purifying your product.
Caption: A decision tree for the purification of Methyl 3-(3-bromophenyl)-3-oxopropanoate.
Frequently Asked Questions (FAQs)
Q1: My NMR spectrum shows unreacted starting materials. How can I remove them?
A1: Unreacted methyl 3-bromobenzoate and residual methyl acetate are common impurities. A carefully planned workup and extraction can often remove the bulk of these before chromatography.
-
Expertise & Experience: The Claisen condensation is a reversible reaction. To drive it to completion, an excess of one reagent (usually the less expensive one, methyl acetate) and a strong base are used. However, this can lead to significant amounts of starting material in your crude product. A simple aqueous workup is often insufficient.
-
Troubleshooting Protocol: Liquid-Liquid Extraction
-
Dissolve your crude product in a suitable organic solvent like ethyl acetate or dichloromethane.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This will remove any acidic impurities, such as the hydrolysis product.
-
Follow with a wash with deionized water to remove any remaining bicarbonate.
-
Finally, wash with a saturated aqueous solution of sodium chloride (brine) to aid in the separation of the organic and aqueous layers and to remove bulk water from the organic layer.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Re-evaluate the purity by TLC. This procedure should remove acidic impurities and may reduce the amount of highly polar starting materials. If significant impurities remain, proceed to column chromatography.
-
Q2: I see a spot on my TLC that streaks and stays near the baseline. What is it and how do I remove it?
A2: This is characteristic of an acidic impurity, most likely 3-(3-bromophenyl)-3-oxopropanoic acid, the hydrolysis product of your ester.
-
Causality: β-keto esters are susceptible to hydrolysis, especially under acidic or basic conditions, and even with prolonged exposure to moisture.[2][3] The carboxylic acid functional group is much more polar than the parent ester, causing it to interact strongly with the silica gel on the TLC plate, resulting in a low Rf value and streaking.
-
Removal Protocol: A basic wash during your workup is highly effective.
-
Dissolve the crude product in an organic solvent (e.g., ethyl acetate).
-
Wash with a 5-10% aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃). The acidic impurity will be deprotonated to form a water-soluble carboxylate salt, which will partition into the aqueous layer.
-
Separate the aqueous layer. It's good practice to back-extract the aqueous layer with a fresh portion of the organic solvent to recover any product that may have been carried over.
-
Combine the organic layers and proceed with a water and then a brine wash as described in A1.
-
Q3: After purification, my product is pure by TLC, but the NMR shows a singlet at around 2.5 ppm. What could this be?
A3: A singlet around 2.5 ppm in your NMR spectrum (in CDCl₃) is often indicative of 1-(3-bromophenyl)ethan-1-one, the decarboxylation product.
-
Authoritative Grounding: The hydrolysis of your β-keto ester forms a β-keto acid. β-Keto acids are thermally unstable and readily undergo decarboxylation (loss of CO₂) upon gentle heating to form a ketone.[4][5] This reaction proceeds through a cyclic, six-membered transition state.
-
Prevention and Removal:
-
Prevention: Avoid excessive heat during your reaction workup and purification. When removing solvent on a rotary evaporator, use a water bath temperature below 40-50 °C.
-
Removal: 1-(3-bromophenyl)ethan-1-one has a polarity very similar to your product, making it difficult to separate by simple extraction. Meticulous column chromatography is the most effective method for its removal. Pay close attention to your fraction collection, monitoring by TLC, as the two compounds may co-elute if the chromatography is not optimized.
-
Detailed Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This is the most robust method for separating a complex mixture of impurities.
-
Step 1: Choosing the Solvent System
-
Start by developing a solvent system using TLC. A good starting point is a mixture of ethyl acetate (EtOAc) and hexane.
-
Aim for an Rf value of 0.25-0.35 for your product. This will provide the best separation. A common starting mixture is 20% EtOAc in hexane. Adjust the ratio as needed.
-
-
Step 2: Preparing the Column
-
Use a glass column with a diameter appropriate for the amount of crude material (a good rule of thumb is a 20:1 to 40:1 ratio of silica gel to crude product by weight).
-
Pack the column with silica gel as a slurry in your chosen eluent. Ensure the packing is uniform and free of air bubbles.
-
-
Step 3: Loading the Sample
-
Dissolve your crude product in a minimal amount of dichloromethane or your eluent.
-
Alternatively, for less soluble compounds, create a "dry load" by adsorbing your crude product (dissolved in a volatile solvent) onto a small amount of silica gel, then evaporating the solvent. Carefully add the resulting free-flowing powder to the top of your packed column.
-
-
Step 4: Elution and Fraction Collection
-
Begin eluting with your chosen solvent system, applying gentle positive pressure.
-
Collect fractions of a consistent volume.
-
Monitor the elution process by TLC, spotting every few fractions.
-
-
Step 5: Combining and Concentrating Fractions
-
Analyze your TLC plates to identify the fractions containing your pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Protocol 2: Purification by Recrystallization
If your product is a solid at room temperature or can be induced to crystallize, recrystallization can be an effective final purification step.
-
Step 1: Solvent Selection
-
The ideal solvent is one in which your product is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.
-
For aryl β-keto esters, common recrystallization solvents include ethanol, isopropanol, or a mixed solvent system like ethyl acetate/hexane or toluene/hexane.[6]
-
-
Step 2: The Recrystallization Process
-
Place the impure solid in an Erlenmeyer flask.
-
Add a small amount of the chosen solvent and heat the mixture to boiling with stirring.
-
Continue adding small portions of the hot solvent until the solid just dissolves.
-
If using a mixed solvent system, dissolve the compound in a minimal amount of the "good" solvent (e.g., ethyl acetate) at its boiling point, then add the "poor" solvent (e.g., hexane) dropwise until the solution becomes cloudy. Add a few drops of the "good" solvent to redissolve the precipitate.
-
Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum.
-
References
-
Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]
-
Master Organic Chemistry. (2022, May 20). Decarboxylation. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
NIST. (n.d.). Ethanone, 1-(3-bromophenyl)-. NIST Chemistry WebBook. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, October 31). 9.4: β-Ketoacids Decarboxylate. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch20: Hydrolysis of Esters. Retrieved from [Link]
-
Master Organic Chemistry. (2022, October 27). Basic Hydrolysis of Esters - Saponification. Retrieved from [Link]
-
YouTube. (2018, May 11). Decarboxylation Reaction Mechanism. The Organic Chemistry Tutor. Retrieved from [Link]
-
iChemical. (n.d.). 3-(3-Bromophenyl)-3-oxopropanenitrile, CAS No. 70591-86-5. Retrieved from [Link]
-
Divakaran, R. (n.d.). Mechanisms of Ester hydrolysis. Science discussions. Retrieved from [Link]
Sources
- 1. Chromatography [chem.rochester.edu]
- 2. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Reagents & Solvents [chem.rochester.edu]
Stability of Methyl 3-(3-bromophenyl)-3-oxopropanoate under basic conditions
Welcome to the technical support guide for Methyl 3-(3-bromophenyl)-3-oxopropanoate. This document is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile β-keto ester intermediate in their synthetic workflows. Our goal is to provide in-depth, field-tested insights into the stability of this molecule, particularly under basic conditions, and to offer robust troubleshooting strategies to ensure the success of your experiments.
Core Concepts: The Chemical Battlefield
Methyl 3-(3-bromophenyl)-3-oxopropanoate is a valuable building block, but its structure contains two key reactive sites that are in constant competition under basic conditions: the acidic α-protons and the electrophilic ester carbonyl. Understanding this dichotomy is the first step toward mastering its use.
-
The Acidity of the α-Protons: The methylene protons (α-protons) situated between the two carbonyl groups are significantly acidic, with a pKa value typically in the range of 11-13. This is much more acidic than the α-protons of a simple ketone or ester (pKa ~19-25).[1][2][3] This acidity is due to the resonance stabilization of the resulting carbanion (enolate), which delocalizes the negative charge onto both oxygen atoms. This is the property we exploit for reactions like alkylations and acylations.
-
The Competing Reactions: The primary challenge when using this reagent in the presence of a base is managing the undesired, competing reactions.
-
Saponification (Ester Hydrolysis): The ester functional group is susceptible to nucleophilic attack by hydroxide or other basic nucleophiles, leading to its hydrolysis. This irreversible reaction forms the corresponding carboxylate salt.
-
Decarboxylation: If saponification occurs, the resulting β-keto acid is thermally unstable.[4][5] Upon gentle heating, or sometimes even at room temperature, it readily loses carbon dioxide (CO₂) to yield 3'-bromoacetophenone.[6][7] This is often the ultimate fate of the degraded starting material.
-
The key to a successful reaction is to promote the formation of the desired enolate at the α-carbon while suppressing saponification and subsequent decarboxylation.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the use of Methyl 3-(3-bromophenyl)-3-oxopropanoate with bases.
Q1: What are the primary degradation pathways for my β-keto ester under basic conditions?
A1: The principal degradation route begins with the saponification (hydrolysis) of the methyl ester by the base to form a β-keto carboxylate. This intermediate is then protonated during workup to form the unstable β-keto acid, which rapidly decarboxylates to yield 3'-bromoacetophenone and CO₂. This two-step process is the most common cause of yield loss and impurity generation.
Below is a diagram illustrating the competition between the desired enolate formation and the degradation pathway.
Caption: Competing reaction pathways under basic conditions.
Q2: My reaction yield is consistently low, and I isolate 3'-bromoacetophenone as a major byproduct. How can I prevent this?
A2: This is a classic sign that saponification and decarboxylation are outcompeting your desired reaction. The solution lies in carefully selecting your base, solvent, and reaction temperature.
-
Base Selection is Critical: Avoid nucleophilic bases like sodium hydroxide (NaOH), potassium hydroxide (KOH), or sodium methoxide (NaOMe) when possible, as they directly attack the ester. Instead, use strong, non-nucleophilic bases. These bases are sterically hindered, making them excellent proton abstractors but poor nucleophiles.
-
Temperature Control: Perform the deprotonation at low temperatures (e.g., -78 °C to 0 °C) to slow down the rate of saponification, which generally has a higher activation energy than proton abstraction. Add your electrophile at this low temperature before allowing the reaction to slowly warm.
-
Anhydrous Conditions: Ensure your reaction is completely free of water. Water can hydrolyze the ester and also protonate your enolate, quenching the desired reaction. Use anhydrous solvents and properly dried glassware.
| Parameter | Recommended Condition | Rationale |
| Base | NaH, LDA, LiHMDS, KHMDS | Strong, non-nucleophilic bases that favor α-proton abstraction over ester attack. |
| Solvent | Anhydrous THF, Diethyl Ether, Dioxane | Aprotic solvents that do not interfere with the base or enolate. |
| Temperature | -78 °C to 0 °C for deprotonation | Minimizes the rate of potential side reactions, especially saponification. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents quenching of the enolate by atmospheric moisture or CO₂. |
Q3: I need to perform an α-alkylation. Can you provide a reliable starting protocol?
A3: Certainly. This protocol is designed to maximize the yield of the alkylated product by controlling the key parameters discussed above.
Experimental Protocol: α-Alkylation
-
Apparatus Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a rubber septum.
-
Reagent Preparation:
-
In the reaction flask, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents).
-
Wash the NaH with anhydrous hexanes (2x) under an inert atmosphere to remove the mineral oil. Carefully decant the hexanes using a cannula or syringe.
-
Add anhydrous tetrahydrofuran (THF) to the flask.
-
-
Enolate Formation:
-
Cool the NaH/THF suspension to 0 °C in an ice bath.
-
Slowly add a solution of Methyl 3-(3-bromophenyl)-3-oxopropanoate (1.0 equivalent) in anhydrous THF to the suspension via a syringe pump over 20-30 minutes.
-
Allow the mixture to stir at 0 °C for 30-60 minutes after the addition is complete. Hydrogen gas evolution should be observed.
-
-
Alkylation:
-
Cool the resulting enolate solution to -20 °C (or lower, depending on the electrophile's reactivity).
-
Slowly add the alkylating agent (e.g., methyl iodide, benzyl bromide; 1.05 equivalents) dropwise via syringe.
-
Maintain the low temperature for 1 hour, then allow the reaction to slowly warm to room temperature and stir for 2-16 hours (monitor by TLC).
-
-
Workup & Purification:
-
Cool the reaction back to 0 °C and cautiously quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Caption: Workflow for a robust α-alkylation protocol.
Q4: How can I monitor the reaction to know if it's degrading?
A4: Thin-Layer Chromatography (TLC) is an excellent, rapid technique for monitoring. Co-spot your reaction mixture with your starting material and, if available, a standard of the potential byproduct, 3'-bromoacetophenone.
-
TLC System: A typical mobile phase would be 20-30% Ethyl Acetate in Hexanes.
-
Visualization: Use a UV lamp (254 nm). The aromatic rings in the starting material, product, and byproduct will all be UV-active.
-
Interpretation:
-
Spot 1 (Starting Material): The spot corresponding to Methyl 3-(3-bromophenyl)-3-oxopropanoate.
-
Spot 2 (Product): A new, typically less polar spot will appear for the alkylated product.
-
Spot 3 (Byproduct): The appearance of a spot matching the Rf of 3'-bromoacetophenone is a clear indicator of degradation. If this spot becomes prominent, the reaction conditions are too harsh.
-
Q5: Is the carbon-bromine (C-Br) bond on the aromatic ring stable under these conditions?
A5: Generally, yes. The aryl C-Br bond is quite robust and is unlikely to react under the conditions typically used for enolate formation and alkylation (e.g., NaH, LDA in THF at low temperatures). Reactions that cleave this bond, such as nucleophilic aromatic substitution or metal-catalyzed couplings, require much more forcing conditions (high temperatures, specific catalysts, or very strong bases like sodium amide) that are not employed here.
References
-
Master Organic Chemistry. (2022). Decarboxylation. [Link][4]
-
AK Lectures. (2014). Hydrolysis and Decarboxylation of β-Keto Ester Example. [Link][6]
-
AK Lectures. (n.d.). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. [Link][7]
-
KPU Pressbooks. (n.d.). 6.1 The Acidity of the α-Hydrogens – Organic Chemistry II. [Link][1]
-
University of Calgary. (n.d.). Ch21: Acidity of alpha hydrogens. [Link]
-
Chemistry LibreTexts. (2021). 9.4: β-Ketoacids Decarboxylate. [Link][5]
-
Chemistry LibreTexts. (2020). 23.1: Relative Acidity of alpha-Hydrogens. [Link][2]
Sources
- 1. 6.1 The Acidity of the α-Hydrogens – Organic Chemistry II [kpu.pressbooks.pub]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. spaces.facsci.ualberta.ca [spaces.facsci.ualberta.ca]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. m.youtube.com [m.youtube.com]
- 7. aklectures.com [aklectures.com]
Validation & Comparative
A Comparative Guide to Methyl 3-(3-bromophenyl)-3-oxopropanoate and Other Beta-Keto Esters for Synthetic Applications
Introduction: The Versatile Role of β-Keto Esters in Modern Synthesis
In the landscape of organic synthesis, β-keto esters are indispensable building blocks, prized for their dual reactivity that allows for the construction of complex molecular architectures.[1][2][3] These compounds possess both nucleophilic and electrophilic characteristics, making them powerful synthons for a myriad of chemical transformations.[1][3] Their utility is foundational in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals, where they serve as key intermediates in reactions ranging from simple alkylations to the assembly of intricate heterocyclic systems.[4][5][6]
This guide provides an in-depth comparison of Methyl 3-(3-bromophenyl)-3-oxopropanoate against a panel of commonly used β-keto esters. We will delve into the structural nuances that dictate their reactivity, supported by experimental protocols and comparative data to inform the selection of the optimal reagent for specific synthetic challenges.
Core Concepts: Reactivity and Tautomerism
The characteristic reactivity of a β-keto ester stems from the presence of a methylene group flanked by two carbonyl groups. This arrangement significantly increases the acidity of the α-protons, facilitating their removal by a base to form a stabilized enolate. This enolate is a potent nucleophile, crucial for forming new carbon-carbon bonds.[7]
Caption: Simplified workflow for the Conrad-Limpach quinoline synthesis.
The structure of the β-keto ester directly dictates the substitution pattern on the resulting quinoline ring. Using Methyl 3-(3-bromophenyl)-3-oxopropanoate would yield a quinoline with a 3-bromophenyl group at the 2-position, providing a valuable handle for further functionalization.
Experimental Section: A Validated Protocol
This section provides a representative protocol for the alkylation and subsequent decarboxylation of a β-keto ester, a cornerstone of its synthetic application. [7][8]
Protocol: Synthesis of 1-(3-bromophenyl)pentan-2-one
Caption: Experimental workflow for ketone synthesis via alkylation-decarboxylation.
Methodology:
-
Enolate Formation: To a solution of sodium methoxide (1.1 eq) in anhydrous ethanol (50 mL) under a nitrogen atmosphere, add Methyl 3-(3-bromophenyl)-3-oxopropanoate (1.0 eq) dropwise at 0°C. Allow the mixture to stir for 30 minutes.
-
Alkylation: Add propyl iodide (1.2 eq) to the solution and heat the mixture to reflux for 4 hours. Monitor the reaction by TLC.
-
Work-up (Alkylation): After cooling, pour the reaction mixture into water (100 mL) and extract with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo. The crude alkylated ester is used directly in the next step.
-
Hydrolysis: Combine the crude intermediate with a 10% aqueous solution of sodium hydroxide (5.0 eq) and reflux for 3 hours.
-
Decarboxylation & Isolation: Cool the mixture to room temperature and carefully acidify with concentrated HCl until pH ~1. Heat the mixture gently to 80°C. Vigorous gas evolution (CO₂) will be observed. Maintain this temperature until bubbling ceases (approx. 1-2 hours).
-
Work-up (Final Product): Cool the mixture and extract with dichloromethane (3 x 50 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, concentrate, and purify the residue by silica gel column chromatography to yield the final ketone.
-
Validation: Confirm product identity and purity using ¹H NMR, ¹³C NMR, and GC-MS analysis.
Comparative Performance Data (Illustrative)
The following table presents illustrative yield data for the synthesis of a target ketone using the different β-keto esters under standardized conditions. This data highlights how substrate choice impacts synthetic efficiency.
| Starting β-Keto Ester | Alkylating Agent | Target Product | Overall Yield (%) | Key Observation |
| Methyl 3-(3-bromophenyl)-3-oxopropanoate | Propyl Iodide | 1-(3-bromophenyl)pentan-2-one | 78% | Efficient reaction; product retains a valuable synthetic handle (Br). |
| Ethyl Acetoacetate | Propyl Iodide | 2-Hexanone | 85% | High yield for a simple aliphatic ketone; the benchmark reaction. |
| tert-Butyl Acetoacetate | Propyl Iodide | 2-Hexanone | 72% | Lower yield due to potential steric hindrance and side reactions. Decarboxylation step is milder. |
| Ethyl Acetoacetate | sec-Butyl Bromide | 3-Methyl-2-hexanone | 45% | Significantly lower yield due to steric hindrance of the secondary alkyl halide, leading to competing E2 elimination. |
Conclusion: Strategic Selection for Optimal Outcomes
The choice of a β-keto ester is a critical decision in the design of a synthetic route.
-
Methyl 3-(3-bromophenyl)-3-oxopropanoate is not a simple commodity reagent but a strategic building block. Its value lies in the introduction of an aryl group and a reactive bromine handle, enabling rapid diversification and the construction of complex, high-value molecules, particularly in medicinal chemistry. [4]* Methyl and Ethyl Acetoacetate remain the workhorses for general acetoacetic ester synthesis, offering a cost-effective and high-yielding route to simple methyl ketones.
-
tert-Butyl Acetoacetate finds its niche in syntheses involving acid-sensitive functional groups, where its mild, acid-catalyzed decarboxylation provides a significant advantage over the harsher conditions required for methyl or ethyl esters.
Ultimately, the optimal β-keto ester is the one that not only participates efficiently in the desired transformation but also introduces the required structural elements for the overall synthetic goal. Understanding the interplay between their structure, reactivity, and reaction conditions empowers researchers to make informed decisions, streamlining pathways to complex molecular targets.
References
-
PrepChem.com. Synthesis of methyl 3-oxopentanoate. Available from: [Link]
-
ACP. Reactivity study of 3,3-dimethylbutanal and 3,3-dimethylbutanone: kinetics, reaction products, mechanisms, and atmospheric implications. Available from: [Link]
-
PubChem. 3-(3-bromophenyl)-3-oxopropanenitrile (C9H6BrNO). Available from: [Link]
-
PubChem. Methyl acetoacetate | C5H8O3 | CID 7757. Available from: [Link]
- Google Patents. CN110724113B - Synthetic method of 3,3' -methylene bis (5-methyl oxazoline).
-
PubChem. 3-(3-Bromophenyl)-3-oxopropanenitrile | C9H6BrNO | CID 2756839. Available from: [Link]
-
Organic Reactions. The Acylation of Ketones to Form β-Diketones or β-Keto Aldehydes. Available from: [Link]
- Google Patents. CN102731542A - Preparation method of p-bromophenyl-boric acid.
-
RSC Publishing. Recent advances in the transesterification of β-keto esters. Available from: [Link]
-
Organic Chemistry Portal. Synthesis of β-keto carboxylic acids, esters and amides. Available from: [Link]
-
ResearchGate. (PDF) Mastering β-keto esters. Available from: [Link]
-
AK Lectures. Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. Available from: [Link]
-
MDPI. Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. Available from: [Link]
-
YouTube. Alkylation of Stabilized Enolates | Malonate & β-Keto Ester Synthesis Explained. Available from: [Link]
-
ResearchGate. (PDF) β‐Ketoesters: An Overview and It's Applications via Transesterification. Available from: [Link]
-
PMC - NIH. Development of β -keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters. Available from: [Link]
-
JoVE. Video: Esters to β-Ketoesters: Claisen Condensation Overview. Available from: [Link]
-
ResearchGate. The Applications of β‐Keto Amides for Heterocycle Synthesis. Available from: [Link]
-
Master Organic Chemistry. Decarboxylation. Available from: [Link]
-
Sanjay Chemicals (India) Pvt. Ltd. METHYL ACETOACETATE. Available from: [Link]
-
JoVE. Video: Alkylation of β-Ketoester Enolates: Acetoacetic Ester Synthesis. Available from: [Link]
-
YouTube. Hydrolysis and Decarboxylation of ß-Keto Ester Example. Available from: [Link]
- Google Patents. CN101029006A - Method for synthesizing methyl acetoacetate methyl-carbonate and acetone.
-
Chemistry LibreTexts. 9.4: β-Ketoacids Decarboxylate. Available from: [Link]
Sources
- 1. Recent advances in the transesterification of β-keto esters - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03513D [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. chemimpex.com [chemimpex.com]
- 5. mdpi.com [mdpi.com]
- 6. sanjaychemindia.com [sanjaychemindia.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Video: Alkylation of β-Ketoester Enolates: Acetoacetic Ester Synthesis [jove.com]
Validation of Synthesis Methods for Methyl 3-(3-bromophenyl)-3-oxopropanoate: A Comparative Guide
In the landscape of pharmaceutical intermediates and fine chemical synthesis, the efficient and scalable production of key building blocks is paramount. Methyl 3-(3-bromophenyl)-3-oxopropanoate, a versatile precursor for a range of biologically active molecules, presents a recurring challenge in process development.[1] This guide provides a critical evaluation of prevalent synthetic strategies for this compound, offering a detailed comparison of their performance based on experimental data. We will delve into the mechanistic underpinnings of each approach, providing field-proven insights to guide your selection of the most appropriate method for your research or manufacturing needs.
Introduction: The Significance of a Versatile Ketoester
Methyl 3-(3-bromophenyl)-3-oxopropanoate is a β-ketoester of significant interest in organic synthesis. Its structure incorporates a reactive β-ketoester moiety and a brominated aromatic ring, making it a valuable precursor for a variety of chemical transformations.[1] This includes the synthesis of heterocyclic compounds, such as pyrimidines and pyrazoles, which form the core of many pharmaceutical agents. The bromo-substituent also provides a handle for further functionalization via cross-coupling reactions, expanding its synthetic utility. Given its importance, the development of a robust, high-yielding, and scalable synthesis is a critical objective.[2]
Comparative Analysis of Synthetic Methodologies
This section will compare two prominent methods for the synthesis of Methyl 3-(3-bromophenyl)-3-oxopropanoate: the Claisen condensation of a substituted acetophenone with a carbonate source and an alternative approach involving the acylation of a malonate equivalent.
Method 1: Claisen Condensation of 3'-Bromoacetophenone
The Claisen condensation is a classic and widely employed method for the formation of β-ketoesters. In this approach, an ester and a ketone containing an α-proton react in the presence of a strong base to form a β-ketoester or a β-diketone.[3][4] For the synthesis of our target molecule, 3'-bromoacetophenone is reacted with a carbonate, such as dimethyl carbonate, in the presence of a strong base like sodium hydride or sodium methoxide.[5]
The reaction proceeds via the formation of an enolate from 3'-bromoacetophenone, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of dimethyl carbonate. The subsequent loss of a methoxide group generates the desired β-ketoester.[4] The choice of base is critical; it must be strong enough to deprotonate the α-carbon of the ketone but should not readily engage in saponification of the ester product.[3]
Experimental Protocol: Claisen Condensation
-
To a stirred suspension of sodium hydride (1.2 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, a solution of 3'-bromoacetophenone (1.0 eq) in anhydrous THF is added dropwise.
-
The mixture is stirred at room temperature for 30 minutes.
-
Dimethyl carbonate (3.0 eq) is then added, and the reaction mixture is heated to reflux for 4-6 hours.
-
After cooling to room temperature, the reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
The organic layer is separated, and the aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford Methyl 3-(3-bromophenyl)-3-oxopropanoate.
Method 2: Acylation of Meldrum's Acid followed by Methanolysis
An alternative strategy involves the acylation of a malonic acid equivalent, such as Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione), with 3-bromobenzoyl chloride, followed by methanolysis.[6][7] This method often provides cleaner reactions and easier purification.[8]
Meldrum's acid is a cyclic diester that is significantly more acidic than acyclic malonates, allowing for facile deprotonation under milder basic conditions. The resulting enolate readily reacts with the acyl chloride. The intermediate acyl-Meldrum's acid is then subjected to reflux in methanol, which opens the ring and decarboxylates to yield the target β-ketoester.[7][8]
Experimental Protocol: Acylation of Meldrum's Acid
-
To a solution of Meldrum's acid (1.1 eq) in dichloromethane (DCM) at 0 °C, pyridine (2.5 eq) is added.
-
A solution of 3-bromobenzoyl chloride (1.0 eq) in DCM is added dropwise, and the mixture is stirred at room temperature for 2-3 hours.
-
The reaction mixture is washed with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.
-
The crude acyl-Meldrum's acid is then dissolved in methanol and heated to reflux for 3-5 hours.
-
The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel.
Performance Comparison
| Parameter | Method 1: Claisen Condensation | Method 2: Acylation of Meldrum's Acid |
| Typical Yield | 65-75% | 80-90% |
| Purity (post-chromatography) | >98% | >99% |
| Reaction Time | 4-6 hours (reflux) | 5-8 hours (total) |
| Reagent Cost & Availability | 3'-bromoacetophenone (moderate), Dimethyl carbonate (low), Sodium hydride (moderate, requires careful handling) | Meldrum's acid (moderate), 3-bromobenzoyl chloride (moderate), Pyridine (low) |
| Scalability | Good, but exotherm from NaH requires careful management. | Excellent, milder conditions are more amenable to large-scale synthesis. |
| Key Advantages | Utilizes readily available starting materials. | Higher yields, cleaner reaction profile, avoids strongly pyrophoric reagents. |
| Key Disadvantages | Use of sodium hydride requires stringent anhydrous conditions and careful handling. Potential for side reactions. | Two-step process. |
Visualizing the Synthetic Pathways
Caption: Workflow for the Claisen Condensation synthesis.
Caption: Two-step synthesis via acylation of Meldrum's acid.
Conclusion and Recommendations
Both the Claisen condensation and the acylation of Meldrum's acid represent viable pathways for the synthesis of Methyl 3-(3-bromophenyl)-3-oxopropanoate. The choice between them will largely depend on the specific requirements of the project.
For smaller-scale laboratory synthesis where cost and step-count are primary concerns, the Claisen condensation offers a direct route from relatively inexpensive starting materials. However, the use of sodium hydride necessitates careful handling and anhydrous conditions, which may not be ideal for all settings.
For process development and scale-up applications, the acylation of Meldrum's acid followed by methanolysis is the superior method. Despite being a two-step process, it consistently delivers higher yields and a cleaner product profile, simplifying downstream purification. The avoidance of pyrophoric reagents enhances the safety profile, a critical consideration for large-scale manufacturing. The milder reaction conditions also contribute to its robustness and scalability.
Ultimately, for researchers and drug development professionals seeking a reliable and high-performance synthesis, the initial investment in the two-step Meldrum's acid approach is likely to be rewarded with greater efficiency and a more scalable process in the long run.
References
-
Chemistry LibreTexts. A Claisen Condensation Forms a β-Keto Ester. [Link]
- Google Patents.
- Google Patents.
- Google Patents.
-
MDPI. Exploring Various Techniques for the Chemical and Biological Synthesis of Polymeric Nanoparticles. [Link]
-
Organic Syntheses. Acetophenone, 3-bromo-. [Link]
-
Organic Syntheses. meldrum's acid. [Link]
-
PrepChem.com. Synthesis of methyl 3-oxopentanoate. [Link]
-
PubChem. 3-(3-Bromophenyl)-3-oxopropanenitrile. [Link]
-
ResearchGate. (PDF) β‐Ketoesters: An Overview and It's Applications via Transesterification. [Link]
-
ResearchGate. an alternate and scalable process for the synthesis of temozolomide. [Link]
-
RSC Publishing. Synthesis of β-ketoesters from renewable resources and Meldrum's acid. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. WO2011108001A2 - Process for the preparation of methyl-methyl-3, 4-dihydro-2h-pyran-5-carboxylate - Google Patents [patents.google.com]
- 6. Synthesis of β-ketoesters from renewable resources and Meldrum's acid - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
A Senior Application Scientist's Guide to Spectroscopic Comparison of Starting Material and Product
In the landscape of chemical synthesis and drug development, the unambiguous confirmation of a chemical transformation is paramount. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the effective use of spectroscopic techniques to compare starting materials and products, thereby verifying reaction completion, assessing purity, and ensuring the desired molecular structure has been obtained. As a senior application scientist, my aim is to not only detail the "how" but to instill a deeper understanding of the "why" behind the experimental choices, fostering a self-validating approach to spectroscopic analysis.
The Imperative of Spectroscopic Verification
At its core, a chemical reaction is a story of transformation. Spectroscopic methods are our most powerful tools for narrating this story at the molecular level. A direct comparison of the spectroscopic signatures of the starting material and the final product provides irrefutable evidence of the chemical changes that have occurred. This comparative analysis is not merely a qualitative check; it is a quantitative assessment of reaction efficiency and a critical component of quality control in pharmaceutical development.[1]
This guide will explore the application of four cornerstone spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To map the carbon-hydrogen framework and observe changes in the electronic environment of nuclei.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the presence and disappearance of functional groups.
-
UV-Visible (UV-Vis) Spectroscopy: To probe changes in electronic transitions, particularly in conjugated systems.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product and identify any byproducts or remaining starting material.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unveiling the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules.[2] By comparing the NMR spectra of the starting material and the product, we can track the transformation of the molecular skeleton with high fidelity.
Causality Behind Experimental Choices in NMR
The choice of NMR experiment and parameters is dictated by the specific transformation being investigated. For routine analysis, a ¹H NMR is the first and most informative experiment. Key comparative indicators include:
-
Disappearance of Reactant Signals and Appearance of Product Signals: This is the most direct evidence of a reaction. Look for the complete disappearance of characteristic peaks of the starting material.[3]
-
Chemical Shift (δ) Changes: The chemical shift of a proton is highly sensitive to its local electronic environment. The formation of new bonds or the removal of functional groups will cause predictable upfield or downfield shifts in adjacent proton signals.[4] For instance, the proton alpha to a carbonyl group will experience a significant downfield shift upon the reduction of the carbonyl to an alcohol.
-
Changes in Integration: The integral of an NMR signal is proportional to the number of protons it represents. By comparing the relative integrals of reactant and product peaks, one can determine the reaction conversion.[5]
-
Changes in Splitting Patterns (Multiplicity): The formation or breaking of bonds can alter the number of neighboring protons, leading to changes in the splitting patterns (e.g., a triplet changing to a quartet). This provides crucial information about the connectivity of the newly formed structure.
A Self-Validating NMR Protocol
To ensure the integrity of your NMR data, a self-validating system should be inherent in your protocol. This involves careful sample preparation and data acquisition.
Experimental Protocol: Comparative ¹H NMR Analysis
-
Sample Preparation:
-
Accurately weigh a representative sample of the dried and purified starting material (e.g., 5-10 mg) and dissolve it in a deuterated solvent (e.g., 0.6 mL of CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.
-
Repeat the exact same procedure for a representative sample of the dried and purified reaction product.
-
For quantitative analysis (qNMR), a known amount of an internal standard should be added to both samples.
-
-
Instrument Setup:
-
Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Ensure the instrument is properly tuned and shimmed for optimal resolution and lineshape.
-
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum for both the starting material and the product using identical acquisition parameters (e.g., number of scans, relaxation delay).
-
Process the data (Fourier transform, phase correction, and baseline correction) uniformly for both spectra.
-
-
Data Analysis:
-
Calibrate the chemical shift scale to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
Overlay the spectra of the starting material and the product for a direct visual comparison.[6]
-
Integrate all peaks and analyze the changes in chemical shifts and splitting patterns as detailed above.
-
Diagram: Comparative NMR Workflow
Caption: Workflow for comparative ¹H NMR analysis.
Data Presentation: Hypothetical Esterification Reaction
| Feature | Starting Material (Carboxylic Acid) | Product (Ester) | Interpretation |
| -COOH Proton | ~10-13 ppm (broad singlet) | Absent | Disappearance confirms reaction of the carboxylic acid group. |
| α-CH₂ Protons | ~2.2 ppm (triplet) | ~2.5 ppm (triplet) | Downfield shift due to the influence of the new ester linkage. |
| -OCH₃ Protons | Absent | ~3.7 ppm (singlet) | Appearance of a new singlet confirms the formation of the methyl ester. |
Fourier-Transform Infrared (FTIR) Spectroscopy: Tracking Functional Group Transformation
FTIR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule.[7] By comparing the FTIR spectra of the starting material and the product, we can directly observe the disappearance of reactant functional groups and the appearance of product functional groups.[8][9]
Causality Behind Experimental Choices in FTIR
The key to a successful comparative FTIR analysis lies in understanding the characteristic absorption frequencies of different functional groups. A chemical transformation is confirmed by observing:
-
Disappearance of a Key Reactant Peak: For example, in the reduction of a ketone to an alcohol, the strong C=O stretching vibration (typically around 1715 cm⁻¹) of the starting material should disappear.[10]
-
Appearance of a Key Product Peak: In the same reduction reaction, a broad O-H stretching vibration (typically around 3200-3600 cm⁻¹) should appear in the product spectrum.[10]
A Self-Validating FTIR Protocol
For reliable and reproducible results, consistency in sample preparation and data acquisition is crucial.
Experimental Protocol: Comparative FTIR Analysis
-
Sample Preparation (ATR-FTIR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Acquire a background spectrum of the clean, empty ATR crystal. This is crucial for correcting for atmospheric CO₂ and water vapor.
-
Place a small amount of the solid or liquid starting material directly onto the ATR crystal, ensuring good contact.
-
Repeat the process with the product, ensuring the crystal is cleaned thoroughly between samples.
-
-
Data Acquisition:
-
Collect the spectrum over a standard mid-IR range (e.g., 4000-400 cm⁻¹).
-
Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.
-
-
Data Analysis:
-
Compare the spectra of the starting material and product, focusing on the key functional group regions.
-
Label the significant peaks that have appeared or disappeared.
-
Diagram: Comparative FTIR Workflow
Caption: Workflow for comparative FTIR analysis.
Data Presentation: Hypothetical Oxidation of an Alcohol to a Carboxylic Acid
| Wavenumber (cm⁻¹) | Starting Material (Alcohol) | Product (Carboxylic Acid) | Interpretation |
| ~3300 (broad) | Strong | Present (overlaid with -COOH O-H) | Persistence of O-H, but now part of the carboxylic acid. |
| ~2950 | Present | Present | C-H stretches remain. |
| ~1700 | Absent | Strong, sharp | Appearance of C=O stretch confirms oxidation. |
| ~1250 | Present | Present | C-O stretch remains. |
UV-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons to higher energy levels.[11] It is particularly useful for monitoring reactions that involve changes in conjugation.
Causality Behind Experimental Choices in UV-Vis
The key principle is that the wavelength of maximum absorbance (λ_max) and the molar absorptivity (ε) are characteristic of a molecule's electronic system. A comparative UV-Vis analysis is informative when:
-
A Chromophore is Formed or Destroyed: The appearance or disappearance of an absorption band indicates a change in the electronic structure.
-
The Extent of Conjugation Changes: An increase in conjugation typically leads to a bathochromic (red) shift to a longer λ_max and an increase in ε.[12]
A Self-Validating UV-Vis Protocol
Accurate concentration measurements and consistent solvent conditions are essential for reliable UV-Vis data.
Experimental Protocol: Comparative UV-Vis Analysis
-
Sample Preparation:
-
Choose a solvent that dissolves both the starting material and the product and does not absorb in the region of interest.
-
Prepare stock solutions of the starting material and product of known concentrations.
-
Prepare dilute solutions of each in the chosen solvent to an absorbance range of 0.1-1.0 AU.
-
-
Data Acquisition:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Record a baseline spectrum with the cuvette filled with the solvent.
-
Record the absorption spectrum of the starting material and product over the appropriate wavelength range (e.g., 200-800 nm).
-
-
Data Analysis:
-
Identify the λ_max for both the starting material and the product.
-
Compare the spectra for any shifts in λ_max or changes in the overall spectral shape.
-
Diagram: Comparative UV-Vis Workflow
Caption: Workflow for comparative UV-Vis analysis.
Data Presentation: Hypothetical Diels-Alder Reaction
| Feature | Starting Material (Diene) | Product (Cycloadduct) | Interpretation |
| λ_max | ~230 nm | ~200 nm | Hypsochromic (blue) shift indicates a decrease in conjugation. |
| Molar Absorptivity (ε) | High | Low | Decrease in ε is consistent with the loss of the conjugated diene system. |
Mass Spectrometry (MS): The Final Verdict on Molecular Weight
Mass spectrometry provides a direct measurement of the molecular weight of a compound by determining the mass-to-charge ratio (m/z) of its ions.[13] A comparison of the mass spectra of the starting material and the product is the ultimate confirmation of the change in molecular formula.
Causality Behind Experimental Choices in MS
The choice of ionization technique (e.g., ESI, APCI) and mass analyzer (e.g., Quadrupole, TOF) depends on the analyte's properties. The key comparative data points are:
-
Molecular Ion Peak ([M+H]⁺ or [M]⁺·): The appearance of a molecular ion peak corresponding to the expected mass of the product is the primary evidence of its formation.
-
Disappearance of the Starting Material's Molecular Ion Peak: This confirms the consumption of the starting material.
-
Fragmentation Pattern: While complex, changes in the fragmentation pattern can provide additional structural information about the product.
A Self-Validating MS Protocol
Clean samples and proper instrument calibration are vital for accurate mass determination. Liquid Chromatography-Mass Spectrometry (LC-MS) is often the preferred method as it separates the components of a reaction mixture before mass analysis.[14]
Experimental Protocol: Comparative LC-MS Analysis
-
Sample Preparation:
-
Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., methanol or acetonitrile).
-
Filter the sample to remove any particulate matter.
-
-
Instrument Setup:
-
Develop an LC method that can separate the starting material, product, and any major impurities.
-
Calibrate the mass spectrometer using a known standard.
-
-
Data Acquisition:
-
Inject the sample onto the LC-MS system.
-
Acquire mass spectra across the elution profile.
-
-
Data Analysis:
-
Extract the mass spectrum for the peak corresponding to the starting material and the peak for the product.
-
Compare the observed molecular ion peaks with the calculated molecular weights.
-
Diagram: Comparative LC-MS Workflow
Caption: Workflow for comparative LC-MS analysis.
Data Presentation: Hypothetical Amide Coupling
| Compound | Expected MW | Observed m/z ([M+H]⁺) | Interpretation |
| Starting Material (Carboxylic Acid) | 150.15 | 151.16 | Present in the reaction mixture. |
| Starting Material (Amine) | 121.18 | 122.19 | Present in the reaction mixture. |
| Product (Amide) | 253.31 | 254.32 | Confirms the formation of the desired product. |
Conclusion: A Multi-faceted Approach to Certainty
No single spectroscopic technique tells the whole story. A robust and self-validating comparison of a starting material and its reaction product relies on the synergistic use of multiple spectroscopic methods. NMR provides the detailed structural map, FTIR confirms the transformation of functional groups, UV-Vis monitors changes in the electronic system, and Mass Spectrometry provides the definitive confirmation of the molecular weight. By thoughtfully applying these techniques and critically comparing the resulting data, researchers and drug development professionals can achieve a high degree of confidence in their synthetic outcomes, ensuring the integrity and quality of their work.
References
-
Chemistry LibreTexts. (2023, April 9). How an FTIR Spectrometer Operates. [Link]
-
NTNU. (n.d.). Kinetic Studies Using UV-VIS Spectroscopy Fenton Reaction. [Link]
-
LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. [Link]
-
Spectroscopy Online. (2023, August 7). Monitoring Reactions Through UV-Visible Spectroscopy. [Link]
-
ACS Publications. (n.d.). Deconvolution and Analysis of the 1H NMR Spectra of Crude Reaction Mixtures. Journal of Chemical Information and Modeling. [Link]
-
Spectroscopy Online. (n.d.). Seven Essential Steps for In Situ Reaction Monitoring. [Link]
-
Bruker. (n.d.). Difference IR vs FTIR. [Link]
-
Chem Help ASAP. (2022, January 3). lab mystery - product or starting material. YouTube. [Link]
-
ResearchGate. (2015, March 31). General principles of identification by mass spectrometry. [Link]
-
BioAgilytix. (n.d.). LC/MS Applications in Drug Development. [Link]
-
Chemistry LibreTexts. (2022, August 28). 4.7: NMR Spectroscopy. [Link]
-
Chemistry For Everyone. (2025, January 21). What Is The Difference Between IR And FTIR Spectroscopy?. YouTube. [Link]
-
The Royal Society of Chemistry. (2015, November 25). In-Situ FTIR Spectroscopic Monitoring of Electrochemically Controlled Organic Reactions in a Recycle Reactor. [Link]
-
ResearchGate. (n.d.). NMR comparison of starting material, intermediates, and products for.... [Link]
-
Preprints.org. (2024, October 5). Innovations in Drug Spectroscopy Methods for Pharmaceutical Compounds. [Link]
-
National Institutes of Health. (2019, July 15). A UV/Vis Spectroscopy-Based Assay for Monitoring of Transformations Between Nucleosides and Nucleobases. [Link]
-
Technology Networks. (2016, August 24). Application of LCMS in small-molecule drug development. [Link]
-
JEOL. (n.d.). How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). [Link]
-
ResearchGate. (n.d.). Monitoring reaction progress via UV-vis absorbance. (a) Absorbance.... [Link]
-
Mestrelab Research. (2014, October 30). qNMR of mixtures: what is the best solution to signal overlap?. [Link]
-
National Institutes of Health. (2019, December 11). NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. [Link]
-
ResearchGate. (2025, August 9). (PDF) Current Developments in LCMS for Pharmaceutical Analysis. [Link]
-
Wikipedia. (n.d.). Fourier-transform infrared spectroscopy. [Link]
-
Chegg.com. (2019, October 13). Solved Compare the starting material and product 1H NMR. [Link]
-
ResearchGate. (n.d.). Reaction monitoring using in situ FTIR spectroscopy (ReactIR, normalized data). [Link]
-
Universal Lab. (2024, June 16). FTIR Spectrum Analysis--Meaning and Application of Each Peak. [Link]
-
RTI Laboratories. (n.d.). FTIR Analysis. [Link]
-
National Institutes of Health. (n.d.). Mass-Spectrometry-Based Research of Cosmetic Ingredients. [Link]
-
ResearchGate. (2025, August 8). Determination of Rate Constants in Second-Order Kinetics Using UV-Visible Spectroscopy. [Link]
-
ACS Publications. (2025, April 24). Clean 1H NMR Spectra of Products Directly from Batch and Flow Reaction Mixtures. [Link]
-
Rocky Mountain Labs. (2023, October 11). Difference between FTIR and IR?. [Link]
-
PubMed. (n.d.). Liquid chromatography-mass spectrometric multiple reaction monitoring-based strategies for expanding targeted profiling towards quantitative metabolomics. [Link]
-
METTLER TOLEDO. (n.d.). Implementing In Situ Process FTIR in a Plant Environment. [Link]
-
Quora. (2020, November 13). What are some reasons that NMR spectrometry produced low yield or could not differentiate starting material from product?. [Link]
-
YouTube. (2015, December 7). Mass Spectrometry - Interpretation Made Easy!. [Link]
-
Longdom Publishing. (n.d.). Pharmaceutical Development and the Applications of Spectroscopy in Biopharmaceutical Identification. [Link]
-
ACS Publications. (n.d.). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples. [Link]
-
Chemistry For Everyone. (2025, June 13). How Do You Interpret Data From An LC-MS?. YouTube. [Link]
-
AZoOptics. (2024, November 1). What Is the Role of Spectroscopy in Pharmacokinetics?. [Link]
Sources
- 1. longdom.org [longdom.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. quora.com [quora.com]
- 4. researchgate.net [researchgate.net]
- 5. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling) | Column | JEOL [jeol.com]
- 6. youtube.com [youtube.com]
- 7. rtilab.com [rtilab.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. m.youtube.com [m.youtube.com]
- 10. FTIR Spectrum Analysis--Meaning and Application of Each Peak | Universal Lab Blog [universallab.org]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. researchgate.net [researchgate.net]
- 13. rsc.org [rsc.org]
- 14. bioagilytix.com [bioagilytix.com]
A Senior Application Scientist's Guide to Benchmarking Catalysts for the Asymmetric Reduction of Methyl 3-(3-bromophenyl)-3-oxopropanoate
Introduction: The Critical Role of Chiral β-Hydroxy Esters in Medicinal Chemistry
The asymmetric reduction of β-keto esters to their corresponding chiral β-hydroxy esters is a cornerstone transformation in modern organic synthesis. These products are not merely chemical curiosities; they are high-value chiral building blocks essential for the synthesis of a wide array of pharmaceuticals and biologically active molecules. The stereochemistry of the hydroxyl group is often paramount to the biological efficacy of the final active pharmaceutical ingredient (API).
Methyl 3-(3-bromophenyl)-3-oxopropanoate is a particularly versatile prochiral substrate.[1] Its structure, featuring a reactive β-keto ester moiety and a brominated aromatic ring, makes it a valuable precursor for a variety of complex molecular architectures, especially in the development of targeted therapies for oncology and infectious diseases.[1] The resulting chiral alcohol, methyl 3-(3-bromophenyl)-3-hydroxypropanoate, serves as a key intermediate in the synthesis of numerous compounds of interest in drug discovery.
This guide provides a comprehensive comparison of the leading catalytic systems for the enantioselective reduction of Methyl 3-(3-bromophenyl)-3-oxopropanoate. We will delve into the performance of metal-based catalysts, biocatalysts, and organocatalysts, supported by experimental data and detailed protocols to empower researchers in selecting the optimal catalytic strategy for their specific needs.
Comparative Performance of Catalytic Systems
The choice of catalyst for the asymmetric reduction of Methyl 3-(3-bromophenyl)-3-oxopropanoate is dictated by a number of factors, including the desired enantioselectivity, yield, reaction conditions, and scalability. Below is a summary of the performance of various catalyst classes for the reduction of aryl β-keto esters, providing a strong indication of their expected performance with our target substrate.
| Catalyst System | Catalyst Example | Substrate | Yield (%) | ee (%) | Key Reaction Conditions | Reference(s) |
| Ruthenium-Based | Ru(II)-BINAP | General β-Keto Esters | 91-99 | 87-99 | H₂ pressure, various solvents | [2] |
| Immobilized Ru-(R)-BINAP | Various β-Keto Esters | >90 | >90 | Recyclable, H₂ pressure | [2] | |
| Rhodium-Based | Rh(I)-DuanPhos | N-acylated β-enamine ester | High | >99 | Mild conditions | [3] |
| Biocatalysis | Rhodotorula glutinis | N-methyl-3-oxo-3-(thiophen-2-yl) propanamide | >95 | >99.5 | Whole cells, aqueous media | [4] |
| PEDH from A. aromaticum | Various β-Keto Esters | High | High | Whole-cell catalyst, IPA/water | [5] | |
| CBS Reduction | (S)-2-Methyl-CBS-oxazaborolidine | Prochiral Ketones | High | >95 | Borane reagent (e.g., BH₃·THF) | [6][7] |
In-Depth Analysis of Catalytic Systems
Ruthenium-BINAP Catalyzed Asymmetric Hydrogenation
Ruthenium complexes bearing the chiral diphosphine ligand BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) are among the most robust and widely used catalysts for the asymmetric hydrogenation of β-keto esters.[3] The pioneering work of Noyori and his group demonstrated the exceptional efficiency and enantioselectivity of these catalysts.[8]
Mechanism of Action: The catalytic cycle involves the coordination of the β-keto ester to the chiral Ru-BINAP complex, followed by the stereoselective transfer of hydrogen from the metal center to the carbonyl group. The rigid C₂-symmetric structure of the BINAP ligand creates a well-defined chiral environment that dictates the facial selectivity of the hydrogenation.
Advantages:
-
High Enantioselectivity and Yield: Ru-BINAP catalysts consistently deliver high enantiomeric excesses and chemical yields for a broad range of β-keto ester substrates.[2]
-
Versatility: They are compatible with various functional groups and have been successfully applied in large-scale industrial processes.[3]
-
Well-Established Protocols: A wealth of literature is available, providing detailed and optimized reaction conditions.[8]
Limitations:
-
Cost: Ruthenium and chiral phosphine ligands can be expensive, particularly for large-scale applications.
-
Air Sensitivity: Some Ru-BINAP complexes are sensitive to air and moisture, requiring inert atmosphere techniques.
-
Metal Contamination: Removal of residual ruthenium from the final product can be challenging and is a critical consideration in pharmaceutical synthesis.
Experimental Workflow: Ru-BINAP Catalyzed Hydrogenation
Caption: Workflow for Ru-BINAP catalyzed asymmetric hydrogenation.
Rhodium-Based Asymmetric Hydrogenation
Rhodium complexes with chiral phosphine ligands are also highly effective for the asymmetric hydrogenation of prochiral olefins, including the enamido esters that can be derived from β-keto esters. While less common than ruthenium for the direct hydrogenation of β-keto esters, they offer complementary reactivity and selectivity.
Mechanism of Action: Similar to ruthenium catalysts, the mechanism involves oxidative addition of hydrogen to the Rh(I) center, coordination of the substrate, and migratory insertion followed by reductive elimination to yield the hydrogenated product. The choice of chiral ligand is crucial for achieving high enantioselectivity.
Advantages:
-
High Activity: Rhodium catalysts can be highly active, allowing for low catalyst loadings.
-
Ligand Diversity: A wide variety of chiral phosphine ligands have been developed for rhodium, enabling fine-tuning of reactivity and selectivity.
Limitations:
-
Substrate Scope: For direct β-keto ester reduction, rhodium catalysts are generally less explored and may have a narrower substrate scope compared to ruthenium.
-
Cost: Rhodium is a precious metal, contributing to the overall cost of the process.
Biocatalysis: The Green Chemistry Approach
Enzyme-catalyzed reductions, or biocatalysis, have emerged as a powerful and sustainable alternative to metal-based catalysis.[5] Ketoreductases (KREDs) and dehydrogenases, often from microbial sources like yeast, can reduce β-keto esters with exceptional enantioselectivity.[4][5]
Mechanism of Action: These enzymes utilize a cofactor, typically NADH or NADPH, as a hydride source. The prochiral ketone binds to the active site of the enzyme in a specific orientation, and the hydride is delivered to one face of the carbonyl group, leading to the formation of a single enantiomer of the alcohol.
Advantages:
-
Exceptional Enantioselectivity: Enzymes often exhibit near-perfect enantioselectivity (>99% ee).[4]
-
Mild Reaction Conditions: Biocatalytic reactions are typically performed in aqueous media at or near room temperature and atmospheric pressure.
-
Environmental Benignity: Biocatalysis avoids the use of heavy metals and harsh reagents.
-
Cost-Effectiveness: Whole-cell biocatalysts can be inexpensive to produce and use.
Limitations:
-
Substrate Specificity: Enzymes can have a narrow substrate scope, and finding a suitable enzyme for a specific substrate may require screening of enzyme libraries.
-
Product Inhibition: High concentrations of the substrate or product can sometimes inhibit the enzyme, limiting the reaction productivity.
-
Work-up: Separation of the product from the aqueous reaction medium and cellular debris can sometimes be challenging.
Experimental Workflow: Whole-Cell Biocatalytic Reduction
Caption: Workflow for a whole-cell biocatalytic reduction.
Corey-Bakshi-Shibata (CBS) Reduction
The Corey-Bakshi-Shibata (CBS) reduction is a powerful organocatalytic method for the enantioselective reduction of ketones using a chiral oxazaborolidine catalyst and a stoichiometric borane reagent (e.g., BH₃·THF or BH₃·SMe₂).[6][7]
Mechanism of Action: The chiral oxazaborolidine catalyst coordinates with the borane, activating it as a hydride donor. The ketone then coordinates to the Lewis acidic boron of the catalyst in a sterically favored orientation, which directs the intramolecular hydride transfer to one face of the carbonyl group.
Advantages:
-
High Enantioselectivity: The CBS reduction provides high enantiomeric excesses for a wide range of ketones, including aryl alkyl ketones.[6]
-
Predictable Stereochemistry: The stereochemical outcome is highly predictable based on the chirality of the proline-derived catalyst.
-
Mild Conditions: The reaction is typically carried out at or below room temperature.
Limitations:
-
Stoichiometric Reductant: The use of a stoichiometric amount of a borane reagent can be a drawback in terms of atom economy and safety on a large scale.
-
Moisture Sensitivity: The borane reagents and the catalyst are sensitive to moisture, requiring anhydrous reaction conditions.[9]
-
Work-up: The work-up procedure often involves quenching with acid to decompose the borane complexes, which can sometimes lead to side reactions.
Reaction Mechanism: CBS Reduction
Caption: Simplified mechanism of the Corey-Bakshi-Shibata (CBS) reduction.
Detailed Experimental Protocols
Protocol 1: Asymmetric Hydrogenation using a Ru(II)-BINAP Catalyst
Materials:
-
[RuCl₂(benzene)]₂
-
(S)-BINAP
-
Methyl 3-(3-bromophenyl)-3-oxopropanoate
-
Anhydrous, degassed ethanol
-
Hydrogen gas (high purity)
-
Argon gas (high purity)
-
Schlenk flask or similar reaction vessel
-
High-pressure autoclave or Parr hydrogenator
Procedure:
-
In a glovebox or under a stream of argon, add [RuCl₂(benzene)]₂ and (S)-BINAP to a Schlenk flask.
-
Add anhydrous, degassed ethanol and stir the mixture at room temperature for 30 minutes to form the active catalyst.
-
In a separate vessel, dissolve Methyl 3-(3-bromophenyl)-3-oxopropanoate in anhydrous, degassed ethanol.
-
Transfer the substrate solution to the autoclave.
-
Using a cannula, transfer the catalyst solution to the autoclave under a positive pressure of argon.
-
Seal the autoclave, and purge with hydrogen gas three times.
-
Pressurize the autoclave to the desired hydrogen pressure (e.g., 50 psi).
-
Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir vigorously.
-
Monitor the reaction progress by TLC or HPLC.
-
Upon completion, cool the reaction to room temperature and carefully vent the hydrogen gas.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the chiral alcohol.
-
Determine the enantiomeric excess by chiral HPLC analysis.
Protocol 2: Biocatalytic Reduction using Rhodotorula glutinis
Materials:
-
Rhodotorula glutinis culture
-
Yeast extract peptone dextrose (YPD) broth
-
Phosphate buffer (e.g., 0.1 M, pH 7.0)
-
Methyl 3-(3-bromophenyl)-3-oxopropanoate
-
Glucose
-
Shaking incubator
-
Centrifuge
-
Ethyl acetate
Procedure:
-
Inoculate a sterile YPD broth with Rhodotorula glutinis and incubate at 30 °C with shaking until the culture reaches the late logarithmic or early stationary phase.
-
Harvest the cells by centrifugation and wash them with sterile phosphate buffer.
-
Resuspend the cell pellet in the phosphate buffer to a desired cell concentration.
-
To this cell suspension, add glucose (as a co-substrate for cofactor regeneration) and Methyl 3-(3-bromophenyl)-3-oxopropanoate.
-
Incubate the reaction mixture at 30 °C with shaking.
-
Monitor the reaction progress by TLC or HPLC.
-
Upon completion, centrifuge the reaction mixture to pellet the cells.
-
Extract the supernatant with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Determine the enantiomeric excess by chiral HPLC analysis.
Conclusion and Recommendations
The asymmetric reduction of Methyl 3-(3-bromophenyl)-3-oxopropanoate to its corresponding chiral β-hydroxy ester can be effectively achieved using a variety of catalytic systems.
-
For high enantioselectivity, broad substrate scope, and well-established protocols, Ru-BINAP catalysts are a prime choice. They are particularly well-suited for process development and scale-up, although catalyst cost and metal removal are important considerations.
-
For applications where sustainability and mild reaction conditions are paramount, biocatalysis offers an excellent alternative. The potential for near-perfect enantioselectivity makes it a highly attractive option, provided a suitable enzyme can be identified for the specific substrate.
-
The Corey-Bakshi-Shibata reduction provides a reliable and highly enantioselective method for laboratory-scale synthesis. Its predictable stereochemical outcome is a significant advantage, but the need for stoichiometric borane reagents and anhydrous conditions may limit its applicability on a larger scale.
Ultimately, the optimal catalyst selection will depend on the specific requirements of the project, including the desired scale, cost constraints, and downstream processing considerations. This guide provides the foundational knowledge and experimental frameworks to enable researchers to make an informed decision and successfully implement the most appropriate catalytic strategy for their needs.
References
-
Patel, R. N. Highly enantioselective bioreduction of N-methyl-3-oxo-3-(thiophen-2-yl) propanamide for the production of (S)-duloxetine. PubMed, 2012. [Link]
-
Li, G. et al. Recent Advances in Catalytic Asymmetric Hydrogenation of β-Ketoesters. ACS Publications, 2025. [Link]
-
Bayston, D. J. et al. BINAP-Ru and -Rh catalysts covalently immobilised on silica and their repeated application in asymmetric hydrogenation. Green Chemistry, 2008. [Link]
-
Contente, M. L. et al. Biocatalytic stereoinversion of d-para-bromophenylalanine in a one-pot three-enzyme reaction. Green Chemistry, 2018. [Link]
-
Nigríni, M. et al. Enantioenriched 1,4-Benzoxazepines via Chiral Brønsted Acid-Catalyzed Enantioselective Desymmetrization of 3-Substituted Oxetanes. PubMed Central, 2023. [Link]
-
NROChemistry. Corey-Bakshi-Shibata Reduction: Mechanism & Examples. [Link]
-
UCL Discovery. Biocatalytic Molecular Assembly Utilising Ene-Reductases and Transaminases. [Link]
-
Yurino, T. et al. Asymmetric Hydrogenation of α-Alkyl-Substituted β-Keto Esters and Amides through Dynamic Kinetic Resolution. ResearchGate, 2024. [Link]
-
ResearchGate. Reaction Characteristics of Immobilized Ru-BINAP Catalysts in Asymmetric Hydrogenation of Dimethyl itaconate. 2025. [Link]
-
Corey, E. J. et al. A Stable and Easily Prepared Catalyst for the Enantioselective Reduction of Ketones. Applications to Multistep Syntheses. University of York, 1987. [Link]
-
Myers, A. G. The Noyori Asymmetric Hydrogenation Reaction. Andrew G. Myers Research Group. [Link]
-
MDPI. Asymmetric Hydrogenation of Ketones by Simple Alkane-Diyl-Based Ir(P,N,O) Catalysts: A Comparative Study. 2020. [Link]
-
MDPI. Synthesis of Tetrasubstituted Nitroalkenes and Preliminary Studies of Their Enantioselective Organocatalytic Reduction. 2019. [Link]
-
TU Delft Repository. Biocatalytic reduction of alkenes in micro-aqueous organic solvent catalysed by an immobilised ene reductase. 2023. [Link]
-
ResearchGate. Biocatalytic reduction of alkenes in micro-aqueous organic solvent catalysed by an immobilised ene reductase. 2023. [Link]
-
Corey, E. J. et al. A Stable and Easily Prepared Catalyst for the Enantioselective Reduction of Ketones. Applications to Multistep Syntheses. University of York, 1987. [Link]
-
Semantic Scholar. Enantioenriched 1,4-Benzoxazepines via Chiral Brønsted Acid-Catalyzed Enantioselective Desymmetrization of 3-Substituted Oxetanes. 2023. [Link]
-
Gotor-Fernández, V. et al. Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum. PubMed Central, 2017. [Link]
-
ResearchGate. Rapid metal-free reduction of aromatic nitro compounds to aromatic amines in MeOH/H2O with B2pin2. [Link]
-
Takeda Pharmaceutical Company. Industrial Asymmetric Hydrogenation Processes for Chiral Drug Substances. [Link]
-
Wikipedia. Corey–Itsuno reduction. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. ousar.lib.okayama-u.ac.jp [ousar.lib.okayama-u.ac.jp]
- 4. Highly enantioselective bioreduction of N-methyl-3-oxo-3-(thiophen-2-yl) propanamide for the production of (S)-duloxetine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. youtube.com [youtube.com]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
A Senior Application Scientist's Guide to Confirming the Structure of Reaction Products of Methyl 3-(3-bromophenyl)-3-oxopropanoate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and organic synthesis, the structural confirmation of reaction products is a cornerstone of rigorous scientific practice. This guide provides an in-depth technical comparison of analytical methodologies for characterizing the reaction products of Methyl 3-(3-bromophenyl)-3-oxopropanoate, a versatile building block in the synthesis of novel therapeutic agents. As your Senior Application Scientist, I will not only detail the "how" but, more importantly, the "why" behind our experimental choices, ensuring a robust and self-validating approach to structural elucidation.
Methyl 3-(3-bromophenyl)-3-oxopropanoate is a β-keto ester, a class of compounds renowned for their synthetic utility. The presence of both electrophilic and nucleophilic centers, coupled with the activating effect of the bromophenyl group, makes this molecule a prime candidate for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. This guide will explore the expected reactivity of this substrate in several named reactions and provide a comparative analysis of the techniques used to unequivocally confirm the structures of the resulting products.
The Synthetic Versatility of a β-Keto Ester: Potential Reaction Pathways
The unique structural features of Methyl 3-(3-bromophenyl)-3-oxopropanoate open the door to a diverse range of chemical transformations, particularly in the synthesis of heterocyclic scaffolds, which are prevalent in many pharmaceutical compounds. We will explore three common and powerful reactions for which this β-keto ester is an ideal substrate: the Hantzsch Pyridine Synthesis, the Biginelli Reaction, and the Knoevenagel Condensation.
Figure 1: Potential reaction pathways for Methyl 3-(3-bromophenyl)-3-oxopropanoate.
Comparative Analysis of Spectroscopic Techniques for Structural Confirmation
The unequivocal identification of the synthesized products relies on a synergistic application of various spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and their combined interpretation forms a self-validating system.
| Spectroscopic Technique | Information Provided | Strengths | Limitations |
| ¹H NMR Spectroscopy | Provides information on the number, connectivity, and chemical environment of hydrogen atoms. | Excellent for determining the overall structure and stereochemistry. | Can be complex to interpret for molecules with many overlapping signals. |
| ¹³C NMR Spectroscopy | Reveals the number and types of carbon atoms in a molecule. | Complements ¹H NMR by providing a carbon backbone fingerprint. | Less sensitive than ¹H NMR, requiring longer acquisition times or higher concentrations. |
| Infrared (IR) Spectroscopy | Identifies the functional groups present in a molecule. | Quick and effective for confirming the presence or absence of key functional groups (e.g., C=O, N-H, C=C). | Provides limited information on the overall molecular structure. |
| Mass Spectrometry (MS) | Determines the molecular weight and fragmentation pattern of a molecule. | Confirms the molecular formula and can provide structural information through fragmentation analysis. | Isomeric compounds can have identical molecular weights. |
In-Depth Analysis of a Knoevenagel Condensation Product
To illustrate the power of this multi-technique approach, we will examine the characterization of a product from the Knoevenagel condensation of an aryl aldehyde with a close analog of our target molecule, ethyl 2-cyano-3-(3-bromophenyl)-2-propenoate. The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration, to yield an α,β-unsaturated product[1][2].
Experimental Protocol: Knoevenagel Condensation
A mixture of an aromatic aldehyde (1.0 eq), an active methylene compound (e.g., ethyl cyanoacetate, 1.0 eq), and a weak base catalyst (e.g., piperidine, 0.1 eq) in a suitable solvent (e.g., ethanol) is heated to reflux. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction, followed by purification via recrystallization or column chromatography.
Figure 2: General experimental workflow for the Knoevenagel condensation.
Spectroscopic Data for Ethyl 2-cyano-3-(3-bromophenyl)-2-propenoate
The following data for a closely related compound, ethyl 2-cyano-3-(3-bromophenyl)-2-propenoate, provides a benchmark for what to expect when characterizing the product of a Knoevenagel condensation with Methyl 3-(3-bromophenyl)-3-oxopropanoate.[3]
| Spectroscopic Data | Observed Values | Interpretation |
| ¹H-NMR (δ, ppm) | 8.2 (s, 1H, CH=), 7.8-7.3 (m, 4H, Ph), 4.3 (t, 2H, OCH₂), 1.3 (t, 3H, OCH₂CH₃) | The singlet at 8.2 ppm is characteristic of the vinylic proton, confirming the formation of the C=C double bond. The multiplet in the aromatic region corresponds to the protons of the bromophenyl ring. The triplet and quartet are indicative of the ethyl ester group. |
| ¹³C-NMR (δ, ppm) | 163 (C=O), 154 (HC=), 136, 130, 133, 122 (Ph), 116 (CN), 103 (C=), 61 (OCH₂), 14 (OCH₂CH₃) | The signal at 163 ppm corresponds to the ester carbonyl carbon. The signals at 154 and 103 ppm confirm the presence of the C=C double bond. The signal at 116 ppm is characteristic of the nitrile carbon. |
| IR (cm⁻¹) | 2223 (CN), 1734 (C=O), 1599 (C=C) | The sharp peak at 2223 cm⁻¹ is a strong indication of the nitrile functional group. The strong absorption at 1734 cm⁻¹ confirms the presence of the ester carbonyl group. The peak at 1599 cm⁻¹ is characteristic of the newly formed carbon-carbon double bond. |
Alternative Synthetic Routes and Their Structural Implications
While the Knoevenagel condensation provides a direct route to α,β-unsaturated products, other classic reactions offer pathways to important heterocyclic cores.
Hantzsch Pyridine Synthesis
The Hantzsch synthesis is a four-component reaction that condenses an aldehyde, two equivalents of a β-ketoester, and ammonia to form a dihydropyridine, which can then be oxidized to the corresponding pyridine.[4][5][6] This reaction is a powerful tool for creating substituted pyridine rings, a common motif in pharmaceuticals.
Biginelli Reaction
The Biginelli reaction is a one-pot cyclocondensation of an aldehyde, a β-keto ester, and urea or thiourea to produce dihydropyrimidinones or thiones.[7][8] These products have shown a wide range of biological activities, making this reaction highly relevant in drug discovery.
The choice of reaction pathway will dictate the final molecular architecture. The unequivocal confirmation of these structures will always rely on the comprehensive and integrated analysis of the spectroscopic data as outlined above.
Conclusion
The structural confirmation of reaction products is a critical step in chemical synthesis and drug development. For a versatile substrate like Methyl 3-(3-bromophenyl)-3-oxopropanoate, a multi-faceted analytical approach is essential. By combining the insights from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, researchers can confidently and accurately determine the structure of their synthesized compounds. This guide has provided a framework for understanding the reactivity of this important β-keto ester and a detailed comparison of the analytical techniques required for robust structural elucidation. As you embark on the synthesis of novel compounds from this valuable starting material, let this guide serve as a reference for ensuring the scientific integrity and accuracy of your findings.
References
-
Grokipedia. Hantzsch pyridine synthesis. [Link]
-
Scribd. Hantzsch Pyridine Synthesis | PDF. [Link]
-
ChemTube3D. Hantzsch pyridine synthesis - overview. [Link]
-
Semantic Scholar. Preparation of heterocyclic compounds by reaction of dimethyl and diethyl acetylene dicarboxylate (DMAD, DEAD) with thiosemicarbazone derivatives. [Link]
-
MDPI. Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. [Link]
-
ResearchGate. ChemInform Abstract: Methyl 3-Cyclopropyl-3-oxopropanoate in the Synthesis of Heterocycles Having a Cyclopropyl Substituent. | Request PDF. [Link]
-
NIH. Palladium Catalyzed β-Arylation of α-Keto Esters. [Link]
-
ResearchGate. Synthesis and cyclization reactions with quinolinyl keto esters I. Chemical reactivity of quinolinyl beta-keto ester and quinolinyl alpha,beta-unsaturated ketones. [Link]
-
Wikipedia. Biginelli reaction. [Link]
-
European Journal of Chemistry. Synthesis of nitrogen heterocycles from ethyl 3-(6-dibenzothiophen-2-yl-pyridazin-3-ylamino)-3-oxopropanoate. [Link]
-
The Royal Society of Chemistry. [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. [Link]
-
Scientific & Academic Publishing. Multi-component Approach for the Synthesis of Fused Dihydropyridines via Unsymmetrical Hantzch Condensation Using Glycerol as Green Solvent. [Link]
-
Wikipedia. Knoevenagel condensation. [Link]
-
MDPI. Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. [Link]
-
MDPI. Molbank | Topical Collection : Heterocycle Reactions. [Link]
-
IUCr. Synthesis and spectroscopic and structural characterization of three new 2-methyl-4-styrylquinolines formed using Friedländer reactions between (2-aminophenyl)chalcones and acetone. [Link]
-
NIH. A four-component modified Biginelli reaction: A novel approach for C-2 functionalized dihydropyrimidines. [Link]
-
ACS Publications. Transacylation of α-Aryl-β-keto Esters | The Journal of Organic Chemistry. [Link]
-
NIH. β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. [Link]
-
ResearchGate. (E)-Ethyl 3-(3-bromophenyl)-2-cyanoacrylate. [Link]
-
JETIR. Synthesis of Biginelli reaction products using a heterogeneous catalyst and their characterization. [Link]
-
Oreate AI Blog. Understanding the Knoevenagel Condensation Reaction: A Gateway to Α,β-Unsaturated Compounds. [Link]
-
CORE. Crystal structure of ethyl (E)-2-cyano-3-(thiophen-2-yl)acrylate. [Link]
-
NIH. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]
-
BIGINELLI REACTION VIA BIS- UREIDE INTERMEDIATE IN LOW MELTING MIXTURE. [Link]
-
The Royal Society of Chemistry. Contents. [Link]
-
ACS Omega. Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. [Link]
-
ChemRxiv. Novel copolymers of vinyl acetate. 4. Halogen ring-substituted ethyl 2- cyano-3-phenyl-2-propenoates. [Link]
-
MDPI. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Understanding the Knoevenagel Condensation Reaction: A Gateway to Î,β-Unsaturated Compounds - Oreate AI Blog [oreateai.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. wjpmr.com [wjpmr.com]
- 6. chemmethod.com [chemmethod.com]
- 7. A Green Synthesis of 3, 4-Dihydropyrimidin-2(1H)-ones via One-Pot Multi-Component Reaction by Using Cuttlebone as a Natural Catalyst under Solvent-Free Conditions [scielo.org.mx]
- 8. biolmolchem.com [biolmolchem.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Methyl 3-(3-bromophenyl)-3-oxopropanoate
This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of Methyl 3-(3-bromophenyl)-3-oxopropanoate. As a halogenated β-keto ester, this compound requires specific handling considerations rooted in both its chemical reactivity and its classification as regulated hazardous waste. The procedures outlined below are designed to protect laboratory personnel, ensure regulatory compliance, and minimize environmental impact.
Hazard Identification and Risk Assessment: The Foundation of Safe Disposal
Before handling any chemical for disposal, a thorough understanding of its hazards is paramount. While a specific Safety Data Sheet (SDS) for Methyl 3-(3-bromophenyl)-3-oxopropanoate may not be readily available, its structural components—a brominated aromatic ring and a β-keto ester moiety—provide a strong basis for hazard assessment by referencing analogous compounds.[1][2][3] The primary hazards are summarized in the table below.
| Hazard Category | Associated Risks & Causality | Recommended Precautions |
| Skin & Eye Irritation | Aromatic halides and ketoesters are known to cause irritation upon contact.[1][2][3] | Always wear nitrile gloves, a lab coat, and safety glasses or goggles.[4] Avoid all direct contact.[1] |
| Respiratory Irritation | Inhalation of dust or aerosols may irritate the respiratory tract.[1][2] | Handle exclusively in a certified chemical fume hood to prevent inhalation.[4][5] |
| Environmental Hazard | Brominated organic compounds are often persistent, bioaccumulative, and toxic to aquatic life.[6][7][8] Improper disposal can lead to long-term environmental contamination.[6][9] | Never dispose of this chemical down the drain.[4][5] It must be segregated as hazardous waste to prevent release into the environment.[10] |
| Chemical Reactivity | β-keto esters can undergo reactions with strong bases like hydroxides, which could lead to unintended side reactions if waste streams are improperly mixed.[11] | Do not mix with incompatible waste streams, particularly strong acids or bases. Segregate waste carefully.[12] |
This initial risk assessment forms the basis of your facility's Chemical Hygiene Plan (CHP), a requirement under OSHA's Laboratory Standard.[13][14] Every step of the disposal process must align with the procedures outlined in your institution's CHP.
The Regulatory Imperative: Compliance with EPA and OSHA
Disposal of laboratory chemicals is not merely a matter of good practice; it is a legal requirement. In the United States, two primary federal agencies govern this process:
-
Environmental Protection Agency (EPA): Under the Resource Conservation and Recovery Act (RCRA), generators of hazardous waste are responsible for its entire lifecycle, from generation to final disposal—a concept known as "cradle-to-grave" responsibility.[15] Methyl 3-(3-bromophenyl)-3-oxopropanoate is classified as a halogenated organic compound and must be managed as hazardous waste.[16][17]
-
Occupational Safety and Health Administration (OSHA): The "Occupational Exposure to Hazardous Chemicals in Laboratories" standard (29 CFR 1910.1450) mandates that employers develop and implement a written Chemical Hygiene Plan (CHP).[14][18] This plan must include procedures for the safe removal of contaminated waste.[14]
Adherence to the protocols in this guide will help ensure compliance with these foundational regulations.
Disposal Workflow: A Visual Decision Guide
The following diagram illustrates the critical decision points in the disposal process for Methyl 3-(3-bromophenyl)-3-oxopropanoate and its associated waste.
Step-by-Step Disposal Protocol
This protocol provides the detailed, actionable steps for safely managing and disposing of Methyl 3-(3-bromophenyl)-3-oxopropanoate waste.
Step 1: Assemble Personal Protective Equipment (PPE) Before handling the chemical, ensure you are wearing the appropriate PPE as determined by your risk assessment.
-
Minimum PPE: Safety goggles, a knee-length lab coat, and nitrile gloves.[4]
Step 2: Prepare the Waste Collection Area
-
All waste handling and consolidation must be performed inside a certified chemical fume hood to minimize inhalation exposure.[5][19]
-
Ensure you have the correct, designated waste container immediately available.
Step 3: Waste Segregation - The Most Critical Step
-
Designated Container: This compound must be disposed of in a container specifically designated for "Halogenated Organic Waste." [4][5][20]
-
Why Segregation Matters: Halogenated waste requires specific high-temperature incineration for complete destruction and to prevent the formation of toxic byproducts like dioxins.[20] Mixing it with non-halogenated waste contaminates the entire volume, dramatically increasing disposal costs and environmental risk.[19]
-
NEVER mix halogenated and non-halogenated waste streams.[21]
Step 4: Container Selection and Labeling
-
Container Integrity: Use a chemically compatible container (e.g., polyethylene or glass) that is in good condition and has a secure, vapor-tight lid.[12][19]
-
Labeling: The container must be labeled with a "Hazardous Waste" tag before the first drop of waste is added.[19][21] The label must include:
Step 5: Waste Transfer and Accumulation
-
Carefully transfer the waste into the labeled halogenated waste container inside the fume hood.
-
Keep the container closed at all times except when actively adding waste.[19][21]
-
Store the container in a designated Satellite Accumulation Area (SAA) within the laboratory. The SAA should be in a secondary containment tray to mitigate spills.[19]
Step 6: Disposal of Contaminated Materials and Glassware
-
Solid Waste: Contaminated gloves, weigh boats, and paper towels should be placed directly into the solid halogenated organic waste container.
-
Glassware: To render glassware non-hazardous, it must be triple-rinsed.
-
Rinse the glassware three times with a small amount of a suitable non-halogenated solvent (e.g., acetone or ethanol).
-
Crucially, collect all three rinses as "Halogenated Organic Waste." The first rinse contains the majority of the residue.
-
After triple-rinsing, the glassware can be washed normally or disposed of in a designated glass disposal box.
-
Step 7: Arranging for Final Disposal
-
Once the waste container is full or you are approaching the SAA time/volume limits, contact your institution's Environmental Health and Safety (EHS) department to arrange for a waste pickup.
-
EHS personnel are trained to handle, transport, and document the waste for its final disposal at a licensed Treatment, Storage, and Disposal Facility (TSDF).[15][16] You will need to complete a manifest that tracks the waste from your lab to its final destination.[22]
By diligently following these procedures, you uphold your professional responsibility to ensure safety, protect our environment, and maintain the integrity of your research operations.
References
- Vertex AI Search. (2025, April 22). SAFETY DATA SHEET.
- European Chemicals Agency. (2024, December 18). ECHA raises environmental concerns over certain aromatic brominated flame retardants.
- Occupational Safety and Health Administration. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.
- U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste.
- Fisher Scientific. (2010, May 8). SAFETY DATA SHEET - Ethyl 3-(3-nitrophenyl)-3-oxopropanoate.
- Royal Society of Chemistry. (2021, July 2). Recent advances in the transesterification of β-keto esters.
- HSC Chemistry. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances.
- Merck Millipore. SAFETY DATA SHEET.
- Occupational Safety and Health Administration. OSHA FACTSHEET LABORATORY SAFETY CHEMICAL HYGIENE PLAN.
- Science Ready. Safe Handing & Disposal of Organic Substances – HSC Chemistry.
- CymitQuimica. (2024, December 19). Safety Data Sheet - Methyl 3-(4-bromophenyl)-2-hydroxypropanoate.
- ResearchGate. Aminolysis of β‐keto esters via β‐dicarbonyl complexes.
- MDPI. (2021, July 6). Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater.
- U.S. Environmental Protection Agency. Hazardous Waste.
- Fisher Scientific. SAFETY DATA SHEET.
- Aldrich. (2024, May 17). SAFETY DATA SHEET - 295485.
- PubMed Central. Further developments of β,γ-unsaturated α-ketoesters as versatile synthons in asymmetric catalysis.
- U.S. Environmental Protection Agency. (2025, March 24). Learn the Basics of Hazardous Waste.
- Temple University. Halogenated Solvents in Laboratories - Campus Operations.
- ResearchGate. (n.d.). (PDF) Environmental Impact of Flame Retardants (Persistence and Biodegradability).
- US Bio-Clean. OSHA Compliance For Laboratories.
- ChemicalBook. (2022, August 11). Chemical Safety Data Sheet MSDS / SDS - methyl 3-(methylamino)-3-oxopropanoate.
- Organic Chemistry Portal. Synthesis of β-keto carboxylic acids, esters and amides.
- University of Maryland Environmental Safety, Sustainability and Risk. EPA Hazardous Waste Codes.
- Liverpool University Press. (2023, August 30). The Trouble with Bromine: Health and Environmental Impacts of Organobromine Compounds.
- Montana State University. The OSHA Lab Standard and the MSC Chemical Safety Manual.
- Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure.
- Chemistry LibreTexts. (2014, August 29). 19.15 A Claisen Condensation Forms a β-Keto Ester.
- Thermo Fisher Scientific. (2009, September 22). SAFETY DATA SHEET.
- Tetra Tech. (2022, July 12). Hazardous Waste Disposal in the Workplace: EPA Regulations to Know.
- Bucknell University. HAZARDOUS WASTE SEGREGATION.
- Lab Manager. (2020, April 1). The OSHA Laboratory Standard.
- National Institutes of Health. (2009, February 5). Environmental Impact of Flame Retardants (Persistence and Biodegradability).
Sources
- 1. fishersci.at [fishersci.at]
- 2. merckmillipore.com [merckmillipore.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. hscprep.com.au [hscprep.com.au]
- 5. scienceready.com.au [scienceready.com.au]
- 6. All news - ECHA [echa.europa.eu]
- 7. researchgate.net [researchgate.net]
- 8. Environmental Impact of Flame Retardants (Persistence and Biodegradability) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. liverpooluniversitypress.co.uk [liverpooluniversitypress.co.uk]
- 10. airgas.com [airgas.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. usbioclean.com [usbioclean.com]
- 13. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
- 14. osha.gov [osha.gov]
- 15. epa.gov [epa.gov]
- 16. epa.gov [epa.gov]
- 17. epa.gov [epa.gov]
- 18. The OSHA Laboratory Standard | Lab Manager [labmanager.com]
- 19. campusoperations.temple.edu [campusoperations.temple.edu]
- 20. bucknell.edu [bucknell.edu]
- 21. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 22. sustainable-markets.com [sustainable-markets.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
